Product packaging for Butyric acid(Cat. No.:CAS No. 107-92-6)

Butyric acid

Cat. No.: B1668132
CAS No.: 107-92-6
M. Wt: 88.11 g/mol
InChI Key: FERIUCNNQQJTOY-UHFFFAOYSA-N
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Description

Butyric acid, also known as butanoic acid, is a four-carbon short-chain fatty acid (SCFA) that serves as a critical molecule in numerous research fields . It is a colorless liquid with a pungent odor and occurs naturally in butter and other dairy products as a glyceride . In industrial settings, it is produced via the catalyzed air oxidation of butyraldehyde . In the human body, it is primarily produced by the microbial fermentation of dietary fiber by anaerobic bacteria in the colon . Its esters and salts are widely used in applications such as perfumes, food flavorings, and pharmaceutical chemicals . Researchers value this compound for its diverse biological activities. It is a primary energy source for colonocytes, providing up to 70% of their energy needs, and plays a key role in maintaining gut barrier integrity . A significant mechanism of action involves its function as a histone deacetylase (HDAC) inhibitor, which influences gene expression and cellular differentiation . It also acts as an endogenous agonist of hydroxycarboxylic acid receptor 2 (HCA2) and peroxisome proliferator-activated receptors (PPARs), linking it to lipid metabolism and anti-inflammatory pathways . Studies are investigating its potential in supporting gut health, with research suggesting benefits for conditions like irritable bowel syndrome (IBS) and Crohn's disease . Its role extends to metabolic research, where it has been shown to improve insulin sensitivity in animal models, and neuroscience, where its potential neuroprotective effects are being explored . This product is offered as a high-purity reagent for research applications. It is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O2<br>C4H8O2<br>CH3CH2CH2COOH B1668132 Butyric acid CAS No. 107-92-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butanoic acid
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InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)
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InChI Key

FERIUCNNQQJTOY-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)O
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Molecular Formula

C4H8O2, Array
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DSSTOX Substance ID

DTXSID8021515
Record name Butanoic acid
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Molecular Weight

88.11 g/mol
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Physical Description

Butyric acid appears as a colorless liquid with a penetrating and unpleasant odor. Flash point 170 °F. Corrosive to metals and tissue. Density 8.0 lb /gal., Liquid, Colorless, oily liquid with an unpleasant, rancid odor; [HSDB], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid/strong, rancid, butterlike odour
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Boiling Point

326.3 °F at 760 mmHg (NTP, 1992), 163.5 °C, 164 °C
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Flash Point

170 °F (NTP, 1992), 72 °C, 161 °F (72 °C) (Closed cup), 72 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, ether; slightly soluble in carbon tetrachloride, In water, 6.00X10+4 mg/L at 25 °C, 60.0 mg/mL, Solubility in water: miscible, miscible with alcohol, most fixed oils, propylene glycol, water
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Density

0.958 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.959 at 20 °C/4 °C, Relative density (water = 1): 0.96, 0.952-0.956
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Vapor Density

3.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.04 (Air= 1), Relative vapor density (air = 1): 3
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Vapor Pressure

0.43 mmHg at 68 °F ; 1.4 mmHg at 86 °F (NTP, 1992), 1.65 [mmHg], 1.65 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 57
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Impurities

... Butyric acid is usually contaminated with acrylic acid.
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Color/Form

Oily liquid, Colorless liquid

CAS No.

107-92-6
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Melting Point

17.8 °F (NTP, 1992), -7.9 °C, -5.7 °C
Record name BUTYRIC ACID
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Record name Butyric Acid
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Record name Butyric acid
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Biosynthesis and Production Methodologies of Butyric Acid for Research Applications

Microbial Biosynthesis Pathways of Butyric Acid

Microbial biosynthesis of this compound is a complex process involving several enzymatic steps. Various anaerobic bacteria are known to produce butyrate (B1204436) through distinct metabolic pathways. asm.orgwikipedia.org

Butyrate-Producing Bacterial Strains in Diverse Ecosystems

A diverse range of bacterial strains across different ecosystems are capable of producing this compound. In the human gut, many butyrate producers belong to the Firmicutes phylum, particularly within the Clostridium cluster. nih.govfrontiersin.org

Key butyrate-producing bacterial genera and species include:

Clostridium species: This genus is widely recognized for its ability to produce this compound, with species like Clostridium butyricum, Clostridium tyrobutyricum, Clostridium thermobutyricum, Clostridium acetobutylicum, Clostridium beijerinckii, and Clostridium populeti being prominent examples used in fermentation. nih.govbiorxiv.orgwikipedia.orgwikipedia.orgfrontiersin.org C. tyrobutyricum is often considered promising for industrial applications due to its high productivity and selectivity. frontiersin.org

Faecalibacterium prausnitzii: This commensal bacterium is a significant butyrate producer in the human gut and is more abundant in healthy individuals compared to those with certain intestinal conditions. wikipedia.orgnih.govfrontiersin.orggutnliver.org

Fusobacterium nucleatum: While found in the oral microbiota and associated with periodontal disease, F. nucleatum also produces butyrate, primarily utilizing amino acid metabolism pathways. wikipedia.orgfrontiersin.orgnih.govasm.orgtandfonline.com Different strains of F. nucleatum may utilize different pathways for butyrate production, including glutamate (B1630785) and lysine (B10760008) pathways. frontiersin.org

Butyrivibrio fibrisolvens: This bacterium is another known butyrate producer found in diverse anaerobic environments. wikipedia.orgwikipedia.org

Eubacterium limosum: This species is also recognized for its butyrate production capabilities. wikipedia.orgwikipedia.org In the genus Eubacterium, Eubacterium hallii and Eubacterium rectale are among the most abundant butyrate producers in human feces. nih.gov E. hallii can utilize lactate (B86563) and acetate (B1210297) to produce butyrate through cross-feeding relationships with other bacteria like Bifidobacterium. frontiersin.org

Lactobacillus species: Some Lactobacillus species have also been identified as potential butyrate producers. wikipedia.orgasm.org

Other genera capable of producing this compound include Megasphaera, Roseburia, Sarcina, Anaerostipes, Coprococcus, Subdoligranulum, and Anaerobutyricum. nih.govfrontiersin.orgasm.orgosti.govmdpi.commdpi.com

Enzymatic Mechanisms and Metabolic Flux in Butyrogenesis

Butyrate biosynthesis primarily occurs through the acetyl-CoA pathway, although other pathways like the glutarate, 4-aminobutyrate, and lysine pathways also exist in some bacteria. asm.orgresearchgate.net All these pathways converge at the formation of crotonyl-CoA. asm.org

The main pathway from acetyl-CoA to butyrate involves several key enzymatic steps:

Acetoacetyl-CoA Thiolase (Thl): Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. wikipedia.orgosti.govresearchgate.net

3-Hydroxybutyryl-CoA Dehydrogenase (Hbd): Acetoacetyl-CoA is reduced to 3-hydroxybutyryl-CoA. wikipedia.orgosti.govnih.gov

3-Hydroxybutyryl-CoA Dehydratase (Crt): 3-Hydroxybutyryl-CoA is dehydrated to form crotonyl-CoA. wikipedia.orgosti.govnih.gov

Butyryl-CoA Dehydrogenase (Bcd) with Electron Transferring Flavoprotein (Etf): Crotonyl-CoA is reduced to butyryl-CoA. This step is central and energy-generating in several pathways. biorxiv.orgasm.orgwikipedia.orgresearchgate.netnih.gov

Conversion of Butyryl-CoA to Butyrate: Butyryl-CoA is converted to butyrate via one of two main enzymatic routes:

Phosphotransbutyrylase (Ptb) and Butyrate Kinase (Buk): Butyryl-CoA is first converted to butyryl phosphate (B84403) by Ptb, and then butyryl phosphate is converted to butyrate by Buk, generating ATP. biorxiv.orgosti.govresearchgate.netnih.govebi.ac.uk

Butyryl-CoA:acetate CoA-transferase (But/BcoAT): This enzyme transfers the CoA moiety from butyryl-CoA to acetate, producing butyrate and acetyl-CoA. This is a dominant route in many human colonic bacteria and can utilize exogenously derived acetate. biorxiv.orgasm.orgfrontiersin.orgresearchgate.netresearchgate.netportlandpress.com

The metabolic flux through these pathways can be influenced by various factors, including substrate availability and the presence of other metabolites like acetate and lactate, which can be converted to butyrate by certain bacteria. frontiersin.orgmdpi.comcellulosechemtechnol.roresearchgate.net

Genetic Engineering Approaches for Enhanced this compound Production and Selectivity

Genetic engineering and metabolic engineering strategies have been employed to enhance this compound production and improve selectivity in microbial fermentation. nih.govosti.govnih.gov Approaches include:

Deletion of competing pathways: Genes involved in the production of byproducts like acetate, ethanol (B145695), or lactate can be deleted or downregulated to redirect metabolic flux towards butyrate. osti.govnih.gov

Overexpression of key butyrogenic enzymes: Increasing the expression levels of enzymes in the butyrate synthesis pathway, such as phosphotransbutyrylase (Ptb) and butyrate kinase (Buk), can enhance butyrate production. biorxiv.orgnih.govnih.gov

Introduction of heterologous genes: Genes from highly efficient butyrate producers can be introduced into other microorganisms, such as Escherichia coli, to confer butyrate production capability or improve yield. osti.govnih.gov For instance, introducing genes for the pathway from acetyl-CoA to butyryl-CoA from C. acetobutylicum into E. coli has been explored. osti.gov

Substitution of enzymes: Replacing enzymes like butyryl-CoA dehydrogenase (Bcd), which can lead to redox imbalance and acetate byproduct, with alternative enzymes like transenoyl-CoA reductase (Ter) can create a more redox-balanced pathway and minimize acetate production. nih.gov

Research has demonstrated that engineered strains can achieve higher butyrate yields and selectivity. For example, engineered E. coli strains have shown high butyrate yield and selectivity with minimal acetate production. osti.gov Overexpression of butyryl-CoA/acyl-CoA transferase (cat1) has been used to balance the ratio between precursors for butyl butyrate production. nih.govresearchgate.net

Substrate Utilization and Optimization in Microbial Fermentation for this compound Synthesis

Microbial fermentation for this compound production can utilize a variety of carbon sources. Traditional substrates include simple sugars like glucose, xylose, and lactose, as well as starchy materials like corn, molasses, and potato wastes. nih.govfrontiersin.orgosti.govresearchgate.netnih.govresearchgate.net

There is growing interest in utilizing low-cost and renewable feedstocks, such as lignocellulosic biomass (e.g., rice straw, corn stover, wheat straw) and agri-food waste, to improve the economic feasibility of this compound bioproduction. frontiersin.orgnih.govresearchgate.netnih.govresearchgate.netcelignis.com However, utilizing complex biomass often requires pretreatment steps to make the carbohydrates accessible to the fermenting microorganisms. frontiersin.orgnih.gov

Optimization of substrate utilization involves several factors:

Substrate concentration: High substrate concentrations can sometimes lead to inhibition of microbial growth and butyrate production. celignis.comresearchgate.net

Mixed substrates: Some strains can utilize mixtures of sugars, such as glucose and xylose, simultaneously. researchgate.net

Alternative carbon sources: Glycerol, lactate, acetate, and even engineered inorganic carbon nanomaterials have been explored as substrates or co-substrates for butyrate production by certain bacteria. nih.govfrontiersin.orgosti.govmdpi.comresearchgate.netpnas.org

Nutrient requirements: The fermentation medium requires appropriate nitrogen sources and other nutrients for optimal bacterial growth and activity. frontiersin.orgnih.gov

Inhibitor tolerance: Lignocellulosic hydrolysates can contain inhibitory compounds that affect fermentation, and strategies are needed to mitigate their effects or use tolerant strains. cellulosechemtechnol.rocelignis.com

Research findings highlight the importance of substrate choice and optimization for enhancing butyrate yield and productivity. For instance, wheat straw hydrolysate has shown promise as a suitable substrate for Clostridium tyrobutyricum growth and this compound production. researchgate.net Studies have also investigated the effect of initial acetate concentrations on xylose fermentation by C. tyrobutyricum, showing that while high concentrations can cause a lag phase, the cultures can adapt and even re-utilize acetate, increasing final butyrate yields. cellulosechemtechnol.ro

Bioreactor Technologies and Fermentation Strategies for this compound Production

Efficient this compound production requires optimized bioreactor technologies and fermentation strategies to control process parameters and maximize yield and productivity. diva-portal.orgresearchgate.net

Comparative Analysis of Batch, Fed-Batch, and Continuous Fermentation Processes

Different fermentation modes offer distinct advantages and disadvantages for this compound production:

Batch Fermentation: In batch fermentation, all substrates are added at the beginning of the process, and the fermentation proceeds until the substrate is consumed or product inhibition becomes significant. frontiersin.orgresearchgate.net This is a simple mode to operate but can be limited by substrate or product inhibition, leading to lower titers and productivity compared to other modes. nih.govcelignis.comresearchgate.net Studies have investigated optimal pH and temperature conditions for batch fermentation by Clostridium butyricum. nih.govmdpi.com

Fed-Batch Fermentation: In fed-batch fermentation, substrates are added incrementally or continuously during the process. frontiersin.orgresearchgate.net This strategy helps to maintain substrate concentration at optimal levels, reduce substrate inhibition, and extend the fermentation period, leading to higher product titers and potentially improved productivity compared to batch mode. nih.govresearchgate.netresearchgate.net Fed-batch fermentation has been shown to significantly improve this compound production by Clostridium butyricum. nih.gov High this compound concentrations have been achieved in fed-batch fermentation using various bioreactor configurations. researchgate.netresearchgate.net

Continuous Fermentation: In continuous fermentation, fresh medium is continuously supplied to the bioreactor while the culture broth containing products and cells is continuously removed. frontiersin.orgresearchgate.net This mode can achieve high productivity and is suitable for large-scale production. However, maintaining stability and preventing washout of the microbial culture can be challenging, especially with slower-growing or shear-sensitive strains. researchgate.net Cell-recycle or cell immobilization strategies are often employed in continuous systems to retain biomass and enhance productivity. frontiersin.org

Research findings comparing these modes for this compound production by Clostridium tyrobutyricum have shown that semi-continuous fermentation can significantly improve reactor volumetric productivity compared to batch fermentation, although batch fermentation might yield higher selectivity and yield in some cases. frontiersin.org The choice of fermentation mode depends on the specific strain, substrate, desired product concentration, and economic considerations. researchgate.net

Data Table: Comparison of Fermentation Modes for this compound Production (Illustrative based on search results)

Fermentation ModeTypical CharacteristicsPotential AdvantagesPotential DisadvantagesRelevance to this compound Production
BatchAll substrates added initially.Simple operation.Substrate/product inhibition, lower titers/productivity.Useful for initial studies, optimizing basic conditions (pH, T). nih.govmdpi.com
Fed-BatchSubstrates added incrementally/continuously.Higher titers, reduced inhibition, extended fermentation.More complex control.Significantly improves this compound production, achieves high concentrations. nih.govresearchgate.netresearchgate.netresearchgate.net
ContinuousContinuous feed of medium and removal of culture.High productivity, suitable for large scale.Maintaining stability, cell washout, requires cell retention.Can achieve high productivity, often combined with cell immobilization or recycle. frontiersin.orgresearchgate.net
Semi-ContinuousPeriodic addition of fresh medium and removal of culture.Improved productivity over batch.May have lower selectivity/yield than batch in some cases.Shown to improve volumetric productivity for this compound compared to batch. frontiersin.org

Bioreactor design also plays a role in fermentation performance. Various bioreactor configurations, including stirred-tank reactors and fibrous-bed bioreactors, have been used for this compound fermentation. frontiersin.orgresearchgate.net Immobilization of cells in bioreactors can enhance cell density and improve productivity and stability, particularly in continuous or repeated batch operations. frontiersin.orgresearchgate.netresearchgate.net

Applications of Cell Recycle and Immobilization Techniques in this compound Bioproduction

Increasing productivity in fermentation processes is crucial for industrial viability, and this can be achieved through methods that maintain high cell densities, such as cell immobilization and cell recycle. mdpi.com Cell immobilization involves retaining cells within the reactor by attaching them to a surface, entrapping them within porous matrices, or containing them behind a barrier or through self-aggregation. mdpi.com Cell recycle, on the other hand, is a technique used in continuous fermentation to return cells to the reactor, thereby increasing cell concentration and allowing for operation at a limited growth rate. core.ac.uk This can lead to higher butyrate production rates and selectivity. core.ac.uk

Studies have evaluated various fermentation modes, including batch, fed-batch, and continuous fermentations with and without cell recycling, for butyrate production by different research groups. nih.gov For continuous processes, cell recycling systems can enhance productivity by enabling high cell concentrations and controlled growth rates. core.ac.uk For instance, partial cell recycle using membrane ultrafiltration has demonstrated a significant impact on the selectivity and productivity of this compound, increasing selectivity towards this compound and achieving high productivities. mdpi.com Continuous fermentation with a low dilution rate and a high cell recycle ratio has been found to be beneficial for optimal productivity and selectivity towards this compound. mdpi.com

Immobilized cultures have also shown promise in reducing the inhibitory effects of this compound on microbial growth and cellular activities. nih.gov Adaptation of Clostridium tyrobutyricum in immobilized cultures within a fibrous bed bioreactor (FBB) resulted in significantly reduced inhibition and elevated intracellular pH, leading to a high final this compound concentration of approximately 86.9 g/L in one study. nih.gov Fibrous bed bioreactors (FBB) have demonstrated excellent performance for this compound production from various substrates at the laboratory scale, yielding high titers, productivities, and yields compared to free-cell fermentation. osti.gov

Strategies for Mitigating End-Product Inhibition and Enhancing Titers (e.g., In-situ Product Removal, Extractive Fermentation)

End-product inhibition is a major challenge in this compound fermentation, leading to low product titers, yields, and productivities. nih.govosti.govresearchgate.net this compound can pass through the bacterial membrane in its unionized form, dissociating inside the cell and disrupting the pH gradient, which consumes energy needed for biomass growth. nih.gov this compound produced by the culture has been observed to be more toxic than externally added acid. nih.gov

Integrated fermentation-separation processes, such as in-situ product recovery (ISPR) or extractive fermentation, can alleviate this inhibition problem by continuously removing this compound from the fermentation broth. osti.govresearchgate.net ISPR helps to relieve product inhibition and reduces the need for external pH control. osti.gov It also allows for the use of high-concentration substrates in continuous production, leading to higher final product concentrations and reduced downstream processing costs. osti.gov

Various ISPR processes involving solvent extraction, adsorption, and electrodeionization (EDI) have been investigated for this compound production. osti.gov Solvent extraction, particularly extractive fermentation, has been applied to this compound production using Clostridium butyricum. nih.govosti.gov The use of extractants like Hostarex in oleyl alcohol has shown an increase in this compound concentration and yield. nih.gov

Extractive fermentation, which involves the continuous in situ extraction of inhibitory acids from the fermentation broth, has been reported as effective in addressing product inhibition for this compound. researchgate.net A novel extractive fermentation method using immobilized Clostridium tyrobutyricum in a fibrous bed bioreactor with a hollow-fiber membrane extractor for selective this compound removal demonstrated significantly higher product concentration (>300 g/L), purity (91%), reactor productivity (7.37 g/L·h), and yield (0.45 g/g) compared to conventional fermentation. nih.gov The improved performance was attributed to the reduced product inhibition achieved by selectively removing this compound. nih.gov

Extractive fermentation efficiency is improved at lower pH values below the pKa of this compound (4.82), as this favors the protonated species. bwise.kr However, this can require cyclic pH changes between optimal microbial growth conditions (pH 6-7) and the lower pH needed for efficient extraction, which can hinder microbial growth due to increased osmotic stress. bwise.kr Using CO2 pressurization instead of chemical addition to decrease pH for this compound extraction has also been explored, showing improved extraction efficiency. bwise.kr

Comparative Evaluation of Biosynthetic and Chemo-Synthetic Routes for Research-Grade this compound

This compound can be produced through both chemical synthesis and microbial fermentation. vedantu.comnih.govnih.gov Industrially, chemical synthesis is the predominant method, primarily involving the oxidation of butyraldehyde (B50154), which is obtained from propylene (B89431) derived from crude oil via oxosynthesis. vedantu.comnih.gov This method is favored due to lower production costs and the availability of starting materials. vedantu.comnih.gov Other chemical methods include alkane oxidation and alcohol oxidation, although alkane oxidation is less suitable for large-scale production due to catalyst costs and environmental concerns, and aldehyde oxidation can be expensive due to the cost of the butyraldehyde substrate. nih.gov

Microbial biosynthesis, or fermentation, is another route for this compound production, primarily carried out by obligate anaerobic bacteria, with Clostridium strains being preferred for industrial applications due to their higher productivities and final concentrations. wikipedia.orgcore.ac.uknih.gov Notable Clostridium strains studied include C. butyricum, C. tyrobutyricum, and C. thermobutyricum. core.ac.uknih.gov C. tyrobutyricum is considered a promising microorganism for bioproduction due to its high selectivity and tolerance to high this compound concentrations. nih.gov

While currently often more expensive than chemical synthesis, fermentation has gained increasing attention due to the growing demand for bio-based products and fluctuating crude oil prices. nih.gov Bioproduction offers potential environmental benefits and can utilize renewable resources as feedstocks. tandfonline.com The metabolic pathways for this compound production in bacteria primarily involve the conversion of substrates like glucose and xylose through pathways such as the acetyl-CoA pathway. researchgate.netresearchgate.net These pathways typically converge at the formation of butyryl-CoA, which is then converted to butyrate via butyryl-CoA transferases or butyrate kinase. researchgate.netfrontiersin.org

For research-grade this compound, the choice between biosynthetic and chemo-synthetic routes may depend on factors such as the required purity, isotopic labeling needs, and the desire for a bio-based product. Chemical synthesis can often provide high purity and is suitable for producing specific derivatives. Biosynthesis, particularly with engineered strains and optimized processes, can also yield high concentrations and may be preferred for applications requiring a product derived from biological processes or for incorporating specific isotopes if the microbial metabolism is well-understood and controllable. Research findings indicate that bioproduction methods, especially with advancements in fermentation techniques like cell recycling and in-situ product recovery, are becoming increasingly competitive and efficient for producing this compound. tandfonline.comresearchgate.net

Here is a table summarizing some comparative aspects:

FeatureChemo-Synthetic RouteBiosynthetic Route (Fermentation)
Primary Feedstock Propylene (from crude oil) vedantu.comnih.govRenewable resources (sugars, biomass) tandfonline.com
Main Process Oxidation of butyraldehyde vedantu.comnih.govMicrobial fermentation wikipedia.orgnih.gov
Current Industrial Cost Generally lower vedantu.comnih.govOften higher, but decreasing nih.gov
Environmental Impact Can involve petrochemicalsPotentially lower, bio-based
Selectivity Can be high, depending on methodCan achieve high selectivity with specific strains and conditions nih.gov
Product Purity Can achieve high purityCan achieve high purity, especially with integrated separation nih.gov
Complexity Established chemical processesRequires microbial cultivation and process optimization

Molecular Mechanisms of Butyric Acid Action in Biological Systems

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-characterized histone deacetylase inhibitor (HDACi) plos.orgnih.gov. By inhibiting HDACs, butyrate (B1204436) affects the acetylation status of histones, thereby influencing chromatin structure and gene expression plos.orgnih.govoup.com.

Butyrate is known to inhibit class I and class II HDACs plos.orgselleckchem.com. Research indicates that butyrate competitively binds to the zinc sites of class I and II HDACs selleckchem.com. Studies have provided IC50 values for butyrate against various HDAC isoforms, highlighting its inhibitory effects wikipedia.org.

Table 1: Butyrate Inhibition of Human HDACs (IC50 values in nM)

Inhibited EnzymeIC50 (nM)
HDAC116,000
HDAC212,000
HDAC39,000
HDAC815,000
HDAC4>2,000,000
HDAC5>2,000,000
HDAC6>2,000,000
HDAC7>2,000,000
HDAC9>2,000,000
CA1511,000
CA21,032,000
wikipedia.org

This data suggests a more potent inhibitory effect of butyrate on Class I HDACs (HDAC1, 2, 3, and 8) compared to Class II HDACs (HDAC4, 5, 6, 7, and 9) wikipedia.org.

Histone acetylation, regulated by the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs), plays a crucial role in modulating chromatin structure plos.orgnih.gov. Acetylated histones are generally associated with a more open chromatin structure, allowing greater access for transcription factors and the transcriptional machinery, thus promoting gene expression plos.org. Conversely, deacetylation by HDACs leads to a more condensed chromatin structure, which typically represses gene transcription plos.orgnih.gov.

Butyrate, as an HDAC inhibitor, leads to increased histone acetylation, particularly on histone H3 and H4 plos.orgoup.com. This hyperacetylation can result in chromatin remodeling, making DNA more accessible for transcription and subsequently altering the expression of a wide range of genes plos.orgoup.complos.org. Studies have shown that butyrate can influence the expression of genes involved in various cellular processes, including cell differentiation, immune modulation, and apoptosis metwarebio.complos.org. For example, butyrate has been shown to increase the acetylation level of histone H4 at lysine (B10760008) 8 and can alter the expression of genes related to epigenetic regulatory mechanisms and immune response plos.org. The extent of gene expression alteration by butyrate can be dose-dependent plos.org.

Emerging research suggests that this compound may have a positive influence on neurological functions, including synaptic plasticity and memory formation biocrates.comnih.govnih.gov. Studies using tributyrin (B1683025), a precursor of this compound, have indicated effects on hippocampal synaptic transmission and plasticity mechanisms nih.govnih.gov. Long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity, is considered a cellular mechanism underlying learning and memory case.eduphysiology.org. Research has shown that tributyrin can influence LTP, potentially by transforming early-LTP into late-LTP nih.govnih.gov. This effect may involve pathways such as PPARγ and AMPK signaling nih.govnih.gov. Furthermore, tributyrin has been shown to prevent impairments in spatial memory in animal models nih.govnih.gov. While the precise mechanisms are still being investigated, the ability of butyrate to modulate gene expression through HDAC inhibition and its involvement in signaling pathways suggest potential roles in the molecular processes underlying synaptic plasticity and long-term memory formation biocrates.comnih.govnih.govphysiology.org.

Consequence on Gene Expression and Chromatin Remodeling

G-Protein Coupled Receptor (GPCR) Signaling Activation

In addition to its epigenetic effects, this compound also acts as a signaling molecule by activating specific G-protein coupled receptors (GPCRs) metwarebio.comwikipedia.org. These receptors are located on the cell surface and mediate various cellular responses upon binding of their ligands wikipedia.org.

This compound is an agonist for the free fatty acid receptors FFAR2 (also known as GPR43) and FFAR3 (also known as GPR41) wikipedia.orgwikipedia.orgfrontiersin.orgmdpi.com. These receptors are part of the FFAR group, which are activated by fatty acids of different chain lengths wikipedia.orgmdpi.com. FFAR2 and FFAR3 are primarily activated by short-chain fatty acids like butyrate, propionate (B1217596), and acetate (B1210297) wikipedia.orgfrontiersin.orgmdpi.com.

Activation of FFAR2 and FFAR3 by butyrate can trigger various intracellular signaling pathways, including those mediated by Gi/o and Gq/11 proteins mdpi.com. FFAR2 activation can inhibit adenylyl cyclase and lower intracellular cAMP levels, while also activating MAPK pathways like ERK1/2 mdpi.com. FFAR3 activation can also influence intracellular signaling, and both receptors have been shown to form heteromers, leading to distinct signaling profiles compared to their individual activation nus.edu.sgnih.gov. The engagement of these receptors by butyrate is involved in mediating diverse physiological effects, including aspects of energy balance, immune function, and inflammation metwarebio.comwikipedia.orgmdpi.com.

This compound is also recognized as an endogenous agonist for the hydroxycarboxylic acid receptor 2 (HCA2), also known as GPR109A or niacin receptor 1 wikipedia.orgwikipedia.orgfrontiersin.org. HCA2 is a Gi/o-coupled GPCR wikipedia.orgwikipedia.org. While β-hydroxythis compound and niacin are also known to activate HCA2, this compound is considered one of the primary endogenous agonists wikipedia.orgwikipedia.org.

HCA2 is expressed in various tissues, including adipocytes and immune cells frontiersin.org7tmantibodies.com. Activation of HCA2 by butyrate is known to mediate anti-lipolytic effects in adipocytes frontiersin.org7tmantibodies.com. In immune cells, HCA2 activation is implicated in mediating anti-inflammatory effects wikipedia.orgfrontiersin.org7tmantibodies.com. This receptor plays a role in the effects of niacin and has been identified as a target for certain anti-inflammatory drugs frontiersin.org7tmantibodies.com. The involvement of HCA2 in mediating some of the biological effects of butyrate highlights another significant GPCR-mediated signaling pathway for this SCFA metwarebio.comwikipedia.org.

Table 2: Butyrate Activation of Human GPCRs

GPCR TargetpEC50Entry Note
FFAR2 (GPR43)2.9–4.6Full agonist
FFAR3 (GPR41)3.8–4.9Full agonist
HCA2 (GPR109A)2.8Agonist
wikipedia.org

This table summarizes the reported agonist activity of butyrate at these key GPCR targets wikipedia.org.

Engagement of Free Fatty Acid Receptors (FFAR2/GPR43, FFAR3/GPR41)

Cellular Energetics and Metabolic Flux Modulation

This compound plays a crucial role in cellular energy metabolism, particularly in the colon. It serves as a primary energy substrate for colonocytes, undergoing oxidation to produce adenosine (B11128) triphosphate (ATP). wikipedia.orgscienceofcooking.com This metabolic process is vital for maintaining the health and function of the colonic epithelium.

Butyrate is metabolized by mitochondria through fatty acid metabolism, leading to the generation of ATP. wikipedia.org This process is a significant energy source for the cells lining the mammalian colon. wikipedia.orgscienceofcooking.com Studies have shown that this compound can enhance the expression of mitochondrial uncoupling protein 2 (UCP2), which may lead to increased proton leakage and reduced production of reactive oxygen species (ROS). frontiersin.orgdiabetesjournals.org Furthermore, this compound has been demonstrated to elevate intestinal ATP concentrations and improve ATP levels in colon tissue in a dose-dependent manner. frontiersin.org

The conversion of this compound to butyryl–CoA is an initial step in its metabolism for energy production. wikipedia.org This is followed by the oxidation of butyryl-CoA via mitochondrial β-oxidation, which feeds into the tricarboxylic acid (TCA) cycle, ultimately leading to ATP synthesis through oxidative phosphorylation. springermedizin.de

A notable phenomenon in this compound research is the "butyrate paradox," which describes its seemingly contradictory effects on healthy and cancerous colon cells. nih.govmdpi.com While butyrate is a primary energy source and promotes proliferation in healthy colonocytes, it tends to inhibit growth, induce differentiation, and stimulate apoptosis in colorectal cancer cells. scienceofcooking.comnih.govmdpi.comspandidos-publications.com

Several explanations have been proposed for this paradox. One key factor is the difference in metabolic profiles between normal and cancer cells. Normal colonocytes efficiently metabolize butyrate for energy, limiting its intracellular accumulation. nih.govmdpi.com In contrast, many cancer cells exhibit the Warburg effect, relying more heavily on glucose metabolism and having impaired butyrate metabolism. scienceofcooking.comnih.govmdpi.comnih.govnih.gov This leads to intracellular accumulation of butyrate in cancer cells, where it can then exert its effects as a histone deacetylase (HDAC) inhibitor. scienceofcooking.comnih.govmdpi.comnih.gov

The differential metabolic fates and the resulting intracellular concentrations of butyrate appear to dictate its opposing effects on cell proliferation and survival in healthy versus neoplastic cells. nih.govmdpi.comnih.govnih.gov The differentiation status of cancer cells and their metabolic capacity to oxidize butyrate may also contribute to this differential response. nih.gov

This compound has been shown to influence lipid metabolism by regulating processes such as de novo lipogenesis and fatty acid β-oxidation. nih.gov Research indicates that this compound can downregulate de novo lipogenesis, the synthesis of fatty acids from carbohydrates. nih.govnih.govtandfonline.com This effect is associated with increased phosphorylation and inhibition of acetyl CoA carboxylase, a key enzyme in fatty acid synthesis. nih.govtandfonline.com

Furthermore, this compound may ameliorate lipotoxicity and stimulate fatty acid β-oxidation, the breakdown of fatty acids for energy. nih.gov By decreasing de novo lipogenesis and potentially increasing β-oxidation, butyrate may contribute to healthier adipocytes and improved energy metabolism. nih.gov This can lead to reduced accumulation of ectopic fat, which is beneficial in the context of obesity and insulin (B600854) resistance. nih.gov

The ability of SCFAs like butyrate to decrease de novo lipogenesis may also play a role in lowering the production of malonyl CoA, an inhibitor of carnitine palmitoyltransferase, which controls the transport of fatty acids into mitochondria for β-oxidation. nih.govtandfonline.com This could indirectly promote fatty acid oxidation. nih.govtandfonline.com

The "Butyrate Paradox": Differential Effects on Healthy and Neoplastic Cells

Signal Transduction Pathways and Transcriptional Regulation

Beyond its metabolic roles, this compound acts as a signaling molecule and influences gene expression through various mechanisms, including the inhibition of histone deacetylases (HDACs) and modulation of specific signaling pathways. wikipedia.orgscienceofcooking.commetu.edu.tr

Butyrate has been shown to suppress colonic inflammation, partly by inhibiting the Interferon-gamma (IFN-γ)/STAT1 signaling pathway. wikipedia.orgscienceofcooking.comresearchgate.netnih.gov This pathway is crucial in immune responses, but chronic activation is associated with chronic inflammation. wikipedia.orgresearchgate.net

Studies have demonstrated that butyrate inhibits IFN-γ-induced tyrosine and serine phosphorylation of STAT1 (Signal Transducer and Activator of Transcription 1). researchgate.netnih.gov It can also inhibit IFN-γ-induced JAK2 activation, suggesting JAK2 as a potential target. researchgate.net This inhibition prevents STAT1 nuclear translocation and DNA binding, thereby inhibiting IFN-γ-induced, STAT1-dependent transcriptional activation. researchgate.netnih.gov This negative regulation of the IFN-γ/STAT1 pathway by butyrate may contribute to its anti-inflammatory effects in the mucosa. researchgate.net

This compound can also influence gene expression by affecting the activity of transcription factors such as Sp1. aacrjournals.orgnih.govmdpi.com Butyrate, as an HDAC inhibitor, can induce acetylation of histones and also non-histone proteins, including transcription factors like Sp1. mdpi.comresearchgate.netualberta.ca

Research suggests that butyrate stimulates HIV-1 promoter activity through the inhibition of Sp1-associated HDAC activity and the recruitment of CBP (CREB-binding protein) to the HIV-1 LTR. nih.gov Sp1 binding sites within the HIV-1 promoter appear to be primarily involved in this butyrate-mediated activation. nih.gov

Furthermore, butyrate-induced acetylation of Sp1, particularly at lysine-703, has been associated with altered DNA binding at promoters of genes involved in cell cycle arrest and cell death. researchgate.net This suggests that butyrate can modulate the transcriptional activity of Sp1, thereby affecting the expression of Sp1-regulated genes, which include those involved in cell cycle regulation, apoptosis, and lipogenesis. researchgate.net

Summary of this compound's Molecular Mechanisms

MechanismDescriptionBiological EffectRelevant Section
Mitochondrial Metabolism & ATP GenerationOxidized via β-oxidation and TCA cycle; enhances UCP2 expression; increases intestinal ATP. wikipedia.orgscienceofcooking.comfrontiersin.orgspringermedizin.dePrimary energy source for colonocytes; modulates mitochondrial function. wikipedia.orgfrontiersin.org3.3.1
"Butyrate Paradox"Differential effects on healthy (pro-proliferation) and cancer cells (anti-proliferation, apoptosis). nih.govmdpi.comContext-dependent regulation of cell growth. nih.govmdpi.com3.3.2
Regulation of Lipid MetabolismDownregulates de novo lipogenesis; ameliorates lipotoxicity; stimulates fatty acid β-oxidation. nih.govnih.govtandfonline.comInfluences fat storage and mobilization; improves energy metabolism. nih.govnih.gov3.3.3
Inhibition of IFN-γ/STAT1 SignalingInhibits STAT1 phosphorylation, nuclear translocation, and DNA binding; inhibits JAK2 activation. researchgate.netnih.govSuppresses colonic inflammation. wikipedia.orgscienceofcooking.comresearchgate.netnih.gov3.4.1
Inactivation/Modulation of Sp1 ActivityInduces acetylation of Sp1; affects Sp1 DNA binding and transcriptional activity. nih.govmdpi.comresearchgate.netualberta.caModulates expression of genes involved in cell cycle, apoptosis, lipogenesis. researchgate.net3.4.2

Data on this compound's Effect on De Novo Lipogenesis

CompoundEffect on De Novo Lipogenesis (Basal & Insulin-Stimulated)Associated MechanismReference
This compoundInhibitsIncreased ACC phosphorylation nih.govtandfonline.com
Propionic AcidInhibitsIncreased ACC phosphorylation nih.govtandfonline.com

Data based on studies in primary rat adipocytes. nih.govtandfonline.com

Data on this compound's Effect on IFN-γ/STAT1 Signaling

Target ProteinEffect of Butyrate TreatmentOutcomeReference
STAT1Inhibition of tyrosine and serine phosphorylationReduced activation and function researchgate.netnih.gov
STAT1Inhibition of nuclear translocation and DNA bindingPrevents transcriptional activation researchgate.netnih.gov
JAK2Inhibition of activation (implicated as a target)Downstream effects on STAT1 signaling attenuated researchgate.net
GAS sitesInhibition of IFN-γ-induced, STAT1-dependent transcriptionReduced expression of target genes researchgate.netnih.gov

Data based on studies investigating the IFN-γ/STAT1 pathway. researchgate.netnih.gov

Data on this compound's Effect on Sp1 Activity

Target ProteinEffect of Butyrate TreatmentOutcomeReference
Sp1Induced acetylationAltered DNA binding; modulation of transcriptional activity mdpi.comresearchgate.netualberta.ca
Sp1-associated HDACsInhibitionContributes to increased Sp1 acetylation and altered gene expression nih.govmdpi.com
HIV-1 promoterActivationMediated through Sp1 binding sites and CBP recruitment nih.gov
Bak, p21 promotersDecreased Sp1 bindingAssociated with altered expression of genes involved in apoptosis. researchgate.net researchgate.net

Data based on studies investigating the interaction of butyrate with Sp1. nih.govmdpi.comresearchgate.netualberta.ca

Hyperacetylation of the Fas Gene Promoter and Upregulation of Fas Receptor

A key molecular mechanism by which this compound influences cellular fate involves its effect on the Fas gene promoter. Butyrate has been shown to inhibit the activity of HDAC1, an enzyme that binds to the Fas gene promoter in T cells. wikipedia.orgphysiology.orgscienceofcooking.comresearchgate.net This inhibition results in the hyperacetylation of the Fas promoter. wikipedia.orgphysiology.orgscienceofcooking.comresearchgate.net Hyperacetylation of histone proteins generally leads to a more open chromatin structure, facilitating the binding of transcription factors and increasing gene expression. wikipedia.org Consequently, the hyperacetylation induced by butyrate leads to the upregulation of the Fas receptor on the surface of T cells. wikipedia.orgphysiology.orgscienceofcooking.comresearchgate.net

The upregulation of the Fas receptor is significant because Fas (also known as APO-1 or CD95) is a death receptor that plays a critical role in initiating apoptosis, or programmed cell death, through the Fas-mediated apoptosis pathway. asm.org It has been suggested that this butyrate-induced upregulation of Fas enhances the apoptosis of T cells in colonic tissue. wikipedia.orgphysiology.orgscienceofcooking.com This mechanism is hypothesized to contribute to the elimination of inflammatory T cells, thereby reducing inflammation in the colon. wikipedia.orgphysiology.orgscienceofcooking.com Research indicates that butyrate treatment induced apoptosis in wild-type T cells but not in Fas-deficient T cells, supporting the involvement of Fas-mediated apoptosis in this process. physiology.org

However, it is worth noting that one study observed that this compound treatment did not affect Fas expression in Jurkat cells and peripheral blood mononuclear cells (PBMC), suggesting the possibility of Fas-independent mechanisms, such as caspase-8 and -9 activation, contributing to this compound-induced T-cell apoptosis in certain contexts. asm.org

Transmembrane Transport Mechanisms of this compound

The ability of this compound to exert its biological effects is dependent on its transport across cellular membranes. Butyrate, being a weak acid with a pKa of 4.8, exists predominantly in its ionized form under physiological conditions, particularly in the colon where the pH ranges from 5.5 to 6.7. elsevier.es This ionization necessitates the involvement of specific transporters for efficient uptake into cells. While passive diffusion of the protonated form can occur, transporter-mediated uptake is crucial, especially for the ionized form. elsevier.esnih.govresearchgate.netwhiterose.ac.uknih.gov

Several transporters are involved in mediating the passage of butyrate across lipid membranes in various tissues. These include members of the monocarboxylate transporter (MCT) family and the sodium-coupled monocarboxylate transporter 1 (SLC5A8). wikipedia.orgelsevier.es Other transporters like SLC27A1 (FATP1) and SLC27A4 (FATP4) have also been implicated in butyrate transport. wikipedia.org Butyrate that enters the systemic circulation can cross the blood-brain barrier via monocarboxylate transporters belonging to the SLC16A group. wikipedia.org

Monocarboxylate Transporters (MCTs)

The monocarboxylate transporter (MCT) family, encoded by the SLC16 gene family, consists of 14 members. elsevier.es Specific members, such as MCT1 (SLC16A1) and MCT4 (SLC16A3), are relevant to the transport of monocarboxylates, including SCFAs like butyrate or other substrates whose transport is influenced by butyrate. elsevier.esnih.govresearchgate.netwhiterose.ac.uk

Studies have investigated the role of MCT1 and MCT4 in the transport of substances like ferulic acid, a process that can be stimulated by this compound. nih.govresearchgate.netwhiterose.ac.uknih.gov Chronic treatment with this compound has been shown to increase the mRNA and protein abundance of SLC16A1 (MCT1) and SLC16A3 (MCT4) in Caco-2 cells, an intestinal cell model. nih.govresearchgate.netwhiterose.ac.uknih.gov This suggests that butyrate can influence the expression of these transporters.

Data on the effect of this compound on MCT1 and MCT4 mRNA levels in Caco-2 cells:

Treatment ConditionSLC16A1 (MCT1) mRNA Fold Change (vs. Control)SLC16A3 (MCT4) mRNA Fold Change (vs. Control)
Chronic this compound (1000 µM)IncreasedIncreased
Short Term this compoundNo significant changeUpregulated

Note: Data is based on research findings indicating upregulation or no significant change. Specific numerical fold change values may vary between experiments and are not consistently provided in a format suitable for a precise quantitative table across all sources. nih.govresearchgate.netwhiterose.ac.uk

Immunofluorescence staining has indicated that MCT1 protein is uniformly distributed in the cell membrane, while MCT4 is primarily detected in the lateral plasma membrane sections of Caco-2 cells. nih.govresearchgate.netwhiterose.ac.uk Based on these observations and transport studies, it has been proposed that MCT1 may function as an uptake transporter, while MCT4 might act as an efflux system across the basolateral membrane for certain monocarboxylates, with this process being stimulated by this compound. nih.govresearchgate.netwhiterose.ac.uk MCTs are known to be bidirectional transporters involved in regulating intracellular pH, partly by extruding lactate (B86563) coupled with a proton. elsevier.es

SLC5A8 Transporter Function in Butyrate Uptake

SLC5A8, also known as sodium-coupled monocarboxylate transporter 1 (SMCT1), is another crucial transporter involved in the uptake of butyrate, particularly in the colon. elsevier.esnih.govplos.orgjst.go.jpnih.govpharm.or.jp It is a member of the SLC5 gene family, which comprises sodium-coupled transporters. nih.govpharm.or.jp SLC5A8 is primarily expressed in the apical membrane of intestinal and colonic epithelial cells, as well as in renal proximal tubular cells and neurons. nih.govplos.orgnih.govpharm.or.jp

SLC5A8 mediates the sodium-coupled and electrogenic transport of a variety of monocarboxylates, including short-chain fatty acids like butyrate and propionate, as well as lactate, pyruvate (B1213749), and nicotinate. nih.govplos.orgnih.govpharm.or.jp It is considered a high-affinity transporter for SCFAs. nih.gov The primary physiological function of SLC5A8 in the colon is to facilitate the concentrative entry of SCFAs, such as butyrate, into colonocytes from the lumen. pharm.or.jp

The transport of butyrate by SLC5A8 exhibits specific characteristics regarding sodium coupling. The transport process is electrogenic and involves the co-transport of sodium ions. Research suggests a charge:butyrate transfer ratio of 3, indicating that the transport of one butyrate molecule involves the transfer of four sodium ions. pharm.or.jp This feature highlights the efficiency of SLC5A8 in accumulating butyrate within cells against a concentration gradient.

The ability of SLC5A8 to transport butyrate into colonocytes is considered fundamental to its proposed function as a tumor suppressor in the colon. nih.govplos.orgnih.govpharm.or.jpatlasgeneticsoncology.org Butyrate, upon entering the cell via SLC5A8, can act as an HDAC inhibitor, influencing gene expression and promoting processes like apoptosis. nih.govpharm.or.jpatlasgeneticsoncology.org Studies have shown that re-expression of SLC5A8 in colon cancer cells where the transporter gene is silenced leads to apoptosis, but only when butyrate is present in the culture medium. pharm.or.jpatlasgeneticsoncology.org This finding strongly supports the concept that the tumor-suppressive effect is linked to the transport of butyrate by SLC5A8 and the subsequent intracellular accumulation of butyrate leading to HDAC inhibition. pharm.or.jpatlasgeneticsoncology.org

While the role of SLC5A8 in butyrate uptake is well-established in various studies nih.govplos.orgnih.govpharm.or.jp, some research, particularly in SLC5A8 knockout mice, has suggested that other pathways might play a dominant role in butyrate uptake in the colon under physiological conditions. atlasgeneticsoncology.orgnih.gov This indicates the complexity and potential redundancy in butyrate transport mechanisms in different physiological states or model systems.

Physiological and Therapeutic Roles of Butyric Acid in Advanced Research

Gastrointestinal Homeostasis and Mucosal Integrity Research

Butyric acid plays a critical role in maintaining the health and function of the gastrointestinal tract, particularly the colon. Its influence spans from providing energy to colonocytes to regulating the complex interactions within the gut environment.

Primary Energy Source for Colonocytes and Promotion of Epithelial Cell Proliferation

Colonocytes, the epithelial cells lining the colon, preferentially utilize this compound as their primary energy source through β-oxidation and the tricarboxylic acid cycle, a process that generates adenosine (B11128) triphosphate (ATP) cambridge.orgorffa.com. This metabolic preference is crucial for the normal function and vitality of these cells. Research indicates that approximately 95% of the this compound produced in the colon is rapidly absorbed and metabolized by colonocytes nih.gov.

This compound also influences epithelial cell proliferation. While it serves as a growth factor for normal enterocytes and colonocytes, promoting their differentiation and maturation, it exhibits a contrasting effect on abnormal or cancerous cells, often inducing apoptosis cambridge.orgnih.govorffa.comwikipedia.org. This phenomenon is sometimes referred to as the "butyrate paradox" nih.govwikipedia.org. Studies have shown that in differentiated colonocytes, butyrate (B1204436) is quickly oxidized for energy, whereas in undifferentiated cells, including those at the crypt base and neoplastic cells, there is a preferential use of glucose, leading to intracellular butyrate accumulation nih.gov. This accumulation is associated with histone modification and altered transcriptional activation that can halt cell cycle progression nih.gov.

Research using porcine jejunal epithelial (IPEC-J2) cells demonstrated that this compound at lower concentrations (0.2-0.4 mM) promoted cell differentiation nih.gov. However, at higher concentrations (0.5 mM or higher), it significantly impaired cell viability in a dose- and time-dependent manner, inhibited proliferation, and induced cell cycle arrest nih.gov. This highlights the context-dependent effects of this compound on cell proliferation.

Regulation of Intestinal Barrier Function and Tight Junction Protein Expression

Maintaining the integrity of the intestinal barrier is vital for preventing the translocation of microbes and antigens from the lumen into the host. This compound has been shown to reinforce this barrier function by influencing tight junctions, which are multiprotein complexes that seal the paracellular space between epithelial cells orffa.commetwarebio.comnih.gov.

Studies have demonstrated that this compound can increase transepithelial electrical resistance (TEER), a measure of intestinal barrier integrity, in cell culture models mdpi.complos.org. This effect is often associated with the upregulation and enhanced assembly of tight junction proteins mdpi.complos.orgplos.orgnih.govresearchgate.net. Key tight junction proteins influenced by this compound include claudins (specifically claudin-1, claudin-3, and claudin-4), occludin, and ZO-1 plos.orgplos.orgnih.govresearchgate.net.

Research suggests that this compound can activate genes encoding tight junction proteins and increase their expression plos.orgresearchgate.net. The mechanism may involve the activation of pathways such as the Akt signaling pathway and AMP-activated protein kinase (AMPK), which are implicated in tight junction assembly plos.orgnih.govresearchgate.net. For instance, studies in Caco-2 cells showed that butyrate enhanced barrier function by facilitating tight junction assembly via AMPK activation nih.gov. While some studies indicate butyrate increases the expression of certain claudins, others in Caco-2 cells did not observe significant changes in the expression of occludin, claudin-1, claudin-4, and ZO-1, suggesting that enhanced assembly rather than increased expression of these specific proteins might be the primary mechanism in some contexts plos.orgnih.gov.

Butyrate's protective effect on the intestinal barrier can mitigate damage induced by inflammatory stimuli like lipopolysaccharide (LPS), restoring impaired barrier integrity and reducing paracellular permeability plos.orgplos.org.

Modulation of Visceral Sensitivity and Motility

This compound can influence visceral sensitivity and intestinal motility, which are key aspects of gastrointestinal function. Research, particularly in the context of conditions like Irritable Bowel Syndrome (IBS), has explored these effects.

Studies have indicated that this compound can lead to a dose-dependent decrease in visceral sensitivity, which is relevant in disorders characterized by abdominal pain or discomfort nih.gov. Rectal administration of this compound in healthy volunteers resulted in a decrease in pain and discomfort scores at increasing concentrations (50 mmol/l and 100 mmol/l) nih.gov.

However, some studies, particularly in animal models, have also suggested that butyrate might promote visceral hypersensitivity in certain contexts, potentially involving mechanisms related to enteric glial cells and mast cells researchgate.netnih.gov. This highlights the complexity of butyrate's effects on visceral sensation and the need for further research to fully elucidate the underlying mechanisms nih.gov.

Regarding motility, this compound has been shown to have a favorable effect on colonic transit in animal models, potentially by improving colonic smooth muscle contractility and regulating neurotransmission within the enteric nervous system nih.gov. Butyrate can also bind to receptors like Gpr41 on intestinal endocrine cells, stimulating the production of peptides like peptide YY, which can inhibit gut motility smw.ch.

Stimulation of Mucin Production and Intestinal Defense

The mucus layer covering the intestinal epithelium is a crucial component of the innate immune defense, acting as a physical barrier against pathogens and luminal aggressors orffa.comnih.govnih.gov. This compound has been shown to stimulate the production of mucins, the main glycoproteins forming this layer orffa.commetwarebio.comnih.gov.

Research indicates that this compound can upregulate the expression of genes encoding for mucins, such as MUC2, MUC3, and MUC5B nih.govsmw.chnih.gov. Studies using human colonic goblet cell lines (HT29-Cl.16E) have demonstrated that butyrate significantly increased MUC3 and MUC5B expression, and strikingly increased MUC2 expression, particularly when it was the primary energy source for the cells nih.gov. This suggests a link between butyrate metabolism and its gene-regulating effects on mucin production nih.gov. Increased mucin synthesis contributes to a reinforced mucosal barrier, enhancing protection against luminal agents nih.gov.

Beyond mucin production, this compound also contributes to intestinal defense by inducing the expression of antimicrobial peptides, which are essential effector molecules of the innate immune system involved in bacterial host defense orffa.comresearchgate.net.

Effects on Gut Microbiota Composition (e.g., Bacteroidetes and Firmicutes Balance)

The gut microbiota composition is intrinsically linked to intestinal health, and this compound, as a product of microbial fermentation, can also influence this ecosystem. While butyrate is produced by certain bacteria, it can also impact the balance of different bacterial phyla.

Studies have explored the effects of this compound supplementation on gut microbiota composition, particularly the ratio of Bacteroidetes to Firmicutes, which is often discussed in the context of metabolic health and dysbiosis mdpi.comnih.govfrontiersin.orgplos.org. Some research suggests that this compound may influence this ratio. For example, in a study involving high-fat diet-fed mice, butyrate administration influenced microbial composition and improved diversity, favoring an increase in Firmicutes, specifically Bacteroidetes frontiersin.org. Another study indicated that this compound might increase Bacteroidetes and decrease Firmicutes mdpi.com. Conversely, other studies have reported a decrease in the modified ratio of Bacteroidetes/Firmicutes with synbiotic interventions that increased this compound levels plos.org.

The relationship between this compound and gut microbiota composition is complex and can vary depending on the host, diet, and the specific bacterial species present. However, research consistently points to this compound's role in fostering a balanced microbial environment and suppressing opportunistic pathogens metwarebio.commdpi.com.

Immunomodulation and Anti-inflammatory Research

This compound possesses significant immunomodulatory and anti-inflammatory properties, making it a subject of intense research for its potential therapeutic applications in inflammatory conditions. These effects are mediated through various mechanisms, including the modulation of immune cell function and the regulation of inflammatory pathways.

One of the key mechanisms by which this compound exerts its anti-inflammatory effects is through the inhibition of histone deacetylases (HDACs) nih.govorffa.comresearchgate.netresearchgate.netnih.gov. By inhibiting HDACs, butyrate leads to hyperacetylation of histones, which can alter gene expression, including the downregulation of pro-inflammatory genes nih.govresearchgate.netnih.gov.

This compound also modulates the activity of nuclear factor-kappa B (NF-κB), a crucial transcription factor involved in inflammatory responses orffa.commetwarebio.comresearchgate.netnih.gov. Butyrate can inhibit the activation and nuclear translocation of NF-κB, leading to decreased production of pro-inflammatory cytokines orffa.commetwarebio.commdpi.comresearchgate.netnih.gov.

Research has demonstrated that this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) metwarebio.commdpi.commdpi.comnih.gov. Studies in LPS-challenged porcine alveolar macrophages showed that this compound and sodium butyrate treatments reduced the secretion of TNF-α mdpi.com. In inflammatory conditions, butyrate administration has been shown to decrease circulating levels of inflammatory cytokines mdpi.com.

Furthermore, this compound can promote the differentiation and function of regulatory T cells (Tregs), which are crucial for maintaining immune tolerance and preventing excessive inflammation wikipedia.orgmetwarebio.comresearchgate.netnih.govmdpi.com. Studies in mice have shown that this compound concentration on the colonic wall stimulates the differentiation of Treg lymphocytes, reducing the severity of inflammation nih.gov. Butyrate also promotes the release of anti-inflammatory cytokines like interleukin-10 (IL-10) and transforming growth factor-beta (TGF-β) metwarebio.comnih.gov.

Butyrate's immunomodulatory effects extend to other immune cells, including B cells, where it can influence epigenetic modulation and antibody responses nih.gov. By modulating immune responses and suppressing inflammation, this compound contributes to maintaining immune homeostasis within the gut and systemically wikipedia.orgmdpi.comnih.gov.

Promotion of Regulatory T Cell Differentiation (including Extrathymic Regulatory T cells)

Research indicates that butyrate promotes the differentiation of regulatory T cells (Tregs), which are crucial for immune tolerance and preventing excessive inflammatory responses. mdpi.comwikipedia.orgnih.gov Studies have shown that circulating butyrate specifically prompts the generation of extrathymic regulatory T cells. wikipedia.org This process is dependent on the intronic enhancer CNS1, which is essential for extrathymic, but not thymic, Treg differentiation. nih.gov Butyrate's ability to facilitate extrathymic Treg differentiation suggests a mechanism by which gut microbiota can influence systemic immune balance. nih.gov Lower levels of butyrate in individuals may be associated with reduced Treg-mediated control, potentially contributing to heightened immuno-pathological T-cell responses. wikipedia.org In vitro and in vivo studies have demonstrated that butyrate induces Treg differentiation. wikipedia.orgfrontiersin.org The mechanism involves butyrate cooperating with TGF-β1 to enhance Foxp3 expression and differentiation into Tregs, potentially through its histone deacetylase (HDAC) inhibitory activity and ability to epigenetically regulate Foxp3 gene expression. frontiersin.org Butyrate can also stabilize the Foxp3 protein by promoting its acetylation. frontiersin.org While lower concentrations of butyrate facilitate Treg differentiation, higher concentrations have been observed to induce the expression of the transcription factor T-bet in T cell subsets, potentially leading to IFN-γ-producing Tregs or conventional T cells, depending on the concentration and immunological context. frontiersin.org Butyrate also influences dendritic cells, potentially impairing their functional differentiation via HDAC inhibition, which could contribute to the generation of Treg-supportive dendritic cell populations. e-century.us

Suppression of Pro-inflammatory Cytokine Production

Butyrate has been shown to suppress the production of pro-inflammatory cytokines. mdpi.comwikipedia.org In the gut, butyrate can inhibit local pro-inflammatory cytokines. wikipedia.org Studies have demonstrated that this compound and sodium butyrate reduce the secretion of pro-inflammatory cytokines like TNF-α in LPS-challenged macrophages. mdpi.com This effect may involve the inhibition of NF-κB translocation to the nucleus and the downregulation of TLR-4 expression. mdpi.com Butyrate can also reduce the expression of inflammatory factors such as IL-1β and IL-18. mdpi.com Experimental studies indicate that this compound can inhibit the release of inflammation-related factors by inhibiting intracellular signaling pathways, including the JAK-STAT pathway. frontiersin.org Specifically, this compound has been identified to inhibit the activity of JAK2 and suppress IFNγ-induced phosphorylation of STAT1, thereby reducing pro-inflammatory cytokine synthesis. frontiersin.org Butyrate can also enhance p65 acetylation by inhibiting HDAC3 and HDAC6, altering the recruitment of NF-κB to pro-inflammatory gene promoters. frontiersin.org

Anti-inflammatory Properties Across Autoimmune and Inflammatory Conditions

The anti-inflammatory properties of butyrate have been extensively documented across a range of inflammatory conditions, including autoimmune diseases and inflammatory bowel disease (IBD). mdpi.comwikipedia.org Butyrate's ability to mitigate inflammation is relevant in conditions such as Ulcerative Colitis (UC), Ankylosing Spondylitis (AS), and Rheumatoid Arthritis (RA), as well as in models of LPS-induced inflammation. mdpi.comresearchgate.netwikipedia.orgmdpi.comspandidos-publications.com

In Inflammatory Bowel Disease (IBD), butyrate is considered an important mediator of homeostasis by modulating inflammation. mdpi.com It can enhance intestinal innate immune function and mitigate excessive inflammatory responses by inhibiting histone deacetylases. researchgate.net Butyrate promotes Treg cell differentiation by acetylating histone H3 at the Foxp3 locus and inhibits Th17 cell differentiation, which is important in IBD pathogenesis. frontiersin.org

For Ankylosing Spondylitis (AS), studies in murine models have shown that this compound can alleviate the inflammatory response in peripheral joints and the axial spine, reducing inflammatory infiltration and synovial hyperplasia. mdpi.comnih.gov This beneficial effect is attributed to its anti-inflammatory properties and modulation of gut microbiota. mdpi.comnih.gov Preliminary findings suggest that this compound supplementation may improve disease activity and reduce inflammation in AS patients. mdpi.com Reduced levels of butyrate metabolism have been observed in AS patients. arprheumatology.com

In the context of Rheumatoid Arthritis (RA), butyrate stimulates the differentiation of naive T cells into Tregs and suppresses their differentiation into Th17 cells, thereby helping to balance anti-inflammatory and pro-inflammatory cytokines. frontiersin.org Studies suggest that butyrate may be a potential therapy for RA. frontiersin.org

This compound also demonstrates anti-inflammatory effects in LPS-induced inflammation models. mdpi.com It reduces the production of TNF-α and IL-1β in LPS-challenged cells. mdpi.com This is consistent with its ability to inhibit NF-κB activation and downregulate TLR-4 expression. mdpi.com

The anti-inflammatory effects of butyrate are mediated through various mechanisms, including the inhibition of histone deacetylase and interference with the activity of immune cells such as monocytes, macrophages, and dendritic cells. researchgate.net

Oncological Research and Chemoprevention Potential

This compound has shown significant potential in oncological research, particularly in the area of chemoprevention, due to its ability to influence cancer cell behavior. mdpi.comcambridge.org Its anti-cancer properties include the induction of apoptosis, inhibition of proliferation, modulation of gene expression, and inhibition of angiogenesis. mdpi.commdpi.comcambridge.org

Induction of Apoptosis in Colonic Tumor Cells

Butyrate is known to induce apoptosis (programmed cell death) in colonic tumor cells. mdpi.commdpi.comiiarjournals.org This effect is considered a key mechanism underlying its potential chemopreventive action against colorectal cancer. nih.govscirp.org Studies have shown that sodium butyrate, a salt of this compound, induces apoptosis in human colonic tumor cell lines at physiological concentrations. nih.gov This induction of apoptosis can occur through p53-independent pathways. nih.govmdpi.com Butyrate can modulate the Bcl-2 family of proteins, disrupt mitochondrial transmembrane potential, and activate the caspase cascade, leading to apoptosis in tumor cells. spandidos-publications.com Caspase-3 activation is frequently involved in butyrate-induced apoptosis in colon cancer cells. iiarjournals.org The efficacy of butyrate in inducing apoptosis can be cell type-specific. mdpi.com For example, butyrate displayed a stronger potential for inducing apoptosis in HCT116 cells compared to HT-29 and Caco-2 cells. mdpi.com

Inhibition of Cancer Cell Proliferation and Cancer Gene Expression

Butyrate exhibits a notable ability to inhibit the proliferation of cancer cells and modulate the expression of genes involved in cancer development. mdpi.commdpi.comcambridge.org It has been shown to suppress the proliferation of colorectal cancer cells. mdpi.com This anti-proliferative effect is observed in various cancer cell lines, including those from colon, esophageal, lung, liver, and breast cancers, and is often dose-dependent. ekb.egnih.gov Butyrate can induce cell cycle arrest, particularly in the G0/G1 phase, which is a key mechanism in inhibiting tumor cell proliferation. spandidos-publications.comoup.com This arrest may contribute to butyrate-induced apoptosis. spandidos-publications.com

As a histone deacetylase (HDAC) inhibitor, butyrate can modulate gene expression by promoting a more open chromatin structure, increasing the accessibility of transcriptional machinery to DNA. mdpi.com This epigenetic modulation influences genes that regulate cell proliferation, differentiation, and apoptosis. spandidos-publications.comfrontiersin.org Butyrate can alter the expression of cell cycle regulatory genes, such as increasing the expression of p21WAF1/CIP1 and p16, while decreasing cyclins and cyclin-dependent kinases in some cell lines. spandidos-publications.comoup.com Butyrate also suppresses cancer cell proliferation by targeting pathways such as pyruvate (B1213749) kinase M2 and influencing metabolic reprogramming in colorectal cancer cells. mdpi.com It can also inhibit the activity of proteins like TP53 and CDKN1A, while increasing the BAX/BCL-2 ratio. mdpi.com

Inhibition of Angiogenesis

This compound has demonstrated antiangiogenic properties, which are crucial for limiting tumor growth and metastasis. mdpi.comcambridge.orgnih.gov Angiogenesis, the formation of new blood vessels, is essential for solid tumor growth. nih.gov Butyrate can inhibit angiogenesis both in vitro and in vivo. nih.govspandidos-publications.com Studies have shown that sodium butyrate can inhibit angiogenesis in models such as the chorioallantoic membrane assay. nih.govspandidos-publications.com

The antiangiogenic effects of butyrate involve the inhibition of the VEGF/KDR system. nih.gov Butyrate can decrease the concentration of vascular endothelial growth factor (VEGF) and reduce the mRNA levels of VEGF and its receptor KDR (VEGFR-2). nih.gov This suggests that the VEGF-KDR signaling pathway is a molecular target for butyrate's antiangiogenic action. nih.gov Butyrate can also inhibit endothelial cell proliferation, migration, and tube formation, processes essential for angiogenesis. nih.govspandidos-publications.comoup.com Furthermore, sodium butyrate has been shown to downregulate the expression of lymphangiogenic factors like VEGF-C and VEGF-D, suggesting a potential role in inhibiting lymphangiogenesis, which is involved in metastasis. iiarjournals.org Butyrate's antiangiogenic effects may also be linked to the downregulation of hypoxia-inducible factor-1α (HIF-1α) and phosphorylated extracellular signal-regulated kinases (pERK), which are involved in promoting angiogenesis under hypoxic conditions often found in tumors. spandidos-publications.comoup.com

Role in Colorectal Cancer Prevention and Therapy

Research indicates that butyrate, derived from dietary fibers, offers protection against colorectal cancer (CRC) in a dose-dependent manner. mdpi.com Sodium butyrate (NaB), a salt of this compound, is frequently used in CRC research due to its stability and bioavailability. mdpi.com Studies utilizing human CRC cell lines, such as HCT-116, have shown that NaB can induce cell cycle arrest and apoptosis in cancer cells while not affecting normal cells. mdpi.com This effect is associated with the differential expression of over 7000 genes in treated cells. mdpi.com NaB has also been observed to promote autophagy through the LKB1/AMPK signaling pathway. mdpi.com

Butyrate-producing bacteria contribute to controlling the proliferation of other bacteria, including pathogenic types, within the gut. mdpi.com this compound's anti-cancer properties, particularly against CRC, are a significant area of investigation. mdpi.com CRC remains a major global health concern, and butyrate's potential in prevention and treatment is being explored. mdpi.com Sodium butyrate has demonstrated dose-dependent effects on HCT-116 cells, leading to reduced viability, proliferation, and confluence at concentrations starting from 5 mM. mdpi.com It induces apoptosis and cell cycle arrest by upregulating pro-apoptotic genes (e.g., BAX, CASP3, PUMA) and downregulating anti-apoptotic and proliferation markers (e.g., BCL-2, MCL-1, PCNA, Ki-67). mdpi.com The effect on the tumor suppressor gene TP53 appears minimal, suggesting NaB largely acts through downstream mechanisms independent of TP53 function. mdpi.com

Accumulating evidence suggests that butyrate, as a key microbial metabolite, plays a significant role in both tumor prevention and supportive treatment of cancer. researchgate.net Its beneficial properties include influencing the immune system function, maintaining intestinal barrier integrity, positively affecting the efficiency of anti-cancer treatment, and potentially reducing chemotherapy-induced mucositis. researchgate.net Sodium butyrate's impact on gut microbiota and its anti-tumor activity through molecular mechanisms are being analyzed, suggesting it as a promising option for CRC patients. researchgate.net

High concentrations of this compound can inhibit the proliferation of CRC cells independently of the Warburg effect and inactivate carcinogenic signals by inhibiting histone deacetylases. frontiersin.org this compound can also promote the proliferation of regulatory T cells and strengthen intestinal immunity. frontiersin.org Fermentation of dietary fiber by intestinal flora produces this compound, which can enhance the anti-tumor effect of certain drugs. frontiersin.org SCFAs, including this compound, can stimulate the expression of anti-inflammatory factors in dendritic cells and macrophages and induce the production of regulatory T cells and IL-10. frontiersin.org this compound is considered a main compound contributing to the suppression of CRC cell cycling, induction of apoptosis, and reduction in proto-oncogene expression and cell proliferation observed with SCFA analogs. frontiersin.org

A study investigating the effect of butyrylated resistant starch supplementation in individuals with Familial Adenomatous Polyposis (FAP) found that it altered the activity of several genes in both normal gut lining and polyps. wcrf.org Genes associated with apoptosis were activated in polyps, supporting the idea that butyrate protects against bowel cancer by triggering pre-cancerous cells to die. wcrf.org Butyrate may also suppress major cell signaling pathways that promote cancer cell growth. wcrf.org

Sodium butyrate has been shown to inhibit the growth of colorectal cancer by inhibiting aerobic glycolysis mediated by SIRT4/HIF-1α. doi.org This suggests a mechanism by which NaB exerts its anti-colorectal cancer effect through the regulation of metabolic processes in cancer cells. doi.org

Metabolic and Cardiometabolic Research

The role of SCFAs, including this compound, in lipid and energy metabolism links them to various metabolic conditions. biocrates.com Butyrate has demonstrated protective effects against diet-induced obesity and insulin (B600854) resistance, suggesting a potential therapeutic role in obesity-related diseases and diabetes. biocrates.com Animal studies have shown that this compound supplementation can improve insulin sensitivity, leading to fat loss and improved insulin tolerance in mice. biocrates.com

Influence on Energy Homeostasis and Glucose Metabolism

Butyrate positively affects energy homeostasis and inflammation. frontiersin.orgresearchgate.net It is the major end product of dietary fiber fermentation and serves as the primary energy source for colonocytes. frontiersin.orgresearchgate.net Butyrate plays a key role in reducing glycemia and improving body weight control and insulin sensitivity. researchgate.net Major mechanisms involved include the regulation of signaling pathways such as AMPK, p38, HDAC inhibition, and cAMP production/signaling. researchgate.net

Studies in mice fed a high-fat diet (HFD) showed that butyrate supplementation prevented the development of insulin resistance and obesity. diabetesjournals.orgnih.govresearchgate.net Fasting blood glucose, fasting insulin, and insulin tolerance were preserved in the treated mice. diabetesjournals.orgnih.govresearchgate.net Butyrate treatment also enhanced adaptive thermogenesis and fatty acid oxidation. diabetesjournals.orgnih.govresearchgate.net An increase in mitochondrial function and biogenesis was observed in skeletal muscle and brown fat. diabetesjournals.orgnih.govresearchgate.net Dietary supplementation of butyrate can prevent and treat diet-induced insulin resistance in mice, with the mechanism related to promoting energy expenditure and inducing mitochondrial function. diabetesjournals.orgnih.govresearchgate.net

SCFAs, including acetate (B1210297) and butyrate, are known to activate AMP-activated protein kinase (AMPK), an enzyme involved in the regulation of lipid and glucose metabolism in the liver and muscle. researchgate.net In obese mice fed a HFD, butyrate improved β-oxidation and respiratory capacity via stimulation of the AMPK-acetyl-CoA carboxylase (ACC) pathway, reducing insulin resistance and fat deposition. researchgate.net Butyrate supplementation also improved liver redox status and reduced ROS generation associated with mitochondrial dysfunction in obese HFD-fed mice. researchgate.net

In the liver, SCFAs have been observed to inhibit glycolysis and gluconeogenesis while enhancing glycogen (B147801) synthesis and fatty acid oxidation. mdpi.com SCFAs have also been shown to improve glucose uptake in skeletal muscle and adipose tissue by upregulating the expression of insulin-responsive glucose transporter type 4 (GLUT4) through AMPK activation. mdpi.com In skeletal muscle, SCFAs reduce glycolysis, leading to glucose-6-phosphate accumulation and increased glycogen synthesis. mdpi.com Preclinical models suggest that ingesting soluble dietary fibers prompts the production of SCFAs, particularly propionate (B1217596) and butyrate, which activate intestinal gluconeogenesis (IGN), a process crucial for glucose and energy homeostasis. mdpi.com

Butyrate is involved in β-cell metabolism via G protein-coupled receptors (GPRs) GPR41 and GPR43. researchgate.net It can also enter cells via monocarboxylate transporters and inhibit histone deacetylases (HDAC), which are thought to be involved in gluconeogenesis signaling. researchgate.net Butyrate can also regulate cAMP signaling for insulin secretion via glucagon-like peptide-1 receptors (GLP-1R). researchgate.net

Protection Against Diet-Induced Obesity and Insulin Resistance

Butyrate, propionate, and acetate have all shown protective effects against diet-induced obesity and insulin resistance in mice. plos.org Butyrate and propionate, but not acetate, were found to induce gut hormones and reduce food intake. plos.org In rodent models of genetic or diet-induced obesity, butyrate supplementation in the diet and oral administration of acetate suppressed weight gain independently of food intake suppression. plos.org Activation of AMPK and increased mitochondrial function were observed after chronic SCFA treatment when body weight was already significantly reduced compared to controls. plos.org

Chronic sodium butyrate supplementation in food or delivered orally has been shown to reduce body weight gain and fat mass in mice fed a HFD compared to controls, suggesting that butyrate can prevent or contribute to the treatment of diet-induced obesity. frontiersin.org

Regulation of Lipid Homeostasis and Atherosclerosis Progression

This compound and its derivative, 4-phenylthis compound (PBA), have demonstrated benefits for lipid homeostasis across biological systems. researchgate.netnih.gov Research indicates that they downregulate de novo lipogenesis, ameliorate lipotoxicity, slow down atherosclerosis progression, and stimulate fatty acid β-oxidation. researchgate.netnih.gov this compound appears to function as a histone deacetylase (HDAC) inhibitor, while PBA acts as a chemical chaperone and/or a HDAC inhibitor. researchgate.netnih.gov

The role of SCFAs in lipid metabolism links them to certain metabolic conditions. biocrates.com Gut microbiota have a link to coronary artery disease and atherosclerosis. biocrates.com Animal studies suggest that butyrate supplementation could reduce atherosclerotic lesions. biocrates.com this compound may mediate the relationship between gut microbiota and the circulatory system. biocrates.com

This compound regulates several steps in the progression of atherosclerosis, such as the antioxidant effect of NF-kB in endothelial cells and macrophage-mediated lipid metabolism. researchgate.net this compound may slow the rate of carotid intima thickening (IMT) by inhibiting the NLRP3 inflammasome in endothelial cells, thereby reducing the progression from increased IMT to atherosclerosis. researchgate.net Diets rich in fibers and starch, which increase this compound and other SCFAs, are considered key mediators for the benefit against type 2 diabetes mellitus, obesity, ischemic stroke, and CVD. researchgate.net

Investigations in animals and humans have provided evidence of the favorable impact of butyrate in mitigating dyslipidemia and blood glucose, suggesting its potential utility in reducing susceptibility to cardiovascular disease, notably atherosclerosis. researchgate.net PPARs, nuclear receptors governing lipid and glucose metabolism, inflammation, and cellular differentiation, are activated by butyrate, which has been shown to decrease inflammation and oxidative stress, significant contributors to cardiovascular diseases. researchgate.net SCFA inhibits the synthesis of proinflammatory mediators by activating G protein-coupled receptors (GPR) 41 and GPR43, while butyrate improves endothelial cell function by suppressing inflammatory components, exerting anti-atherosclerotic activity. researchgate.net Butyrate can modulate the interaction between monocytes and endothelial cells, a crucial step in atherosclerosis development. researchgate.net

Butyrate treatment in apolipoprotein E-deficiency mice significantly inhibited HFD-induced atherosclerosis and hepatic steatosis without changing body weight gain. nih.gov Butyrate had metabolic effects on the liver by regulating gene expression involved in lipid/glucose metabolism. nih.gov ABCA1 was significantly induced by butyrate, and the Sp1 pathway was identified as a potential mechanism. nih.gov Changes in hepatic gene expression suggest that butyrate alters both lipid metabolism and glucose homeostasis. nih.gov

Research in Hypercholesterolemia and Type 2 Diabetes Mellitus

Butyrate has emerged as a potential agent in alleviating obesity and related comorbidities, including type 2 diabetes and dyslipidemia. mdpi.com Impairment of lipidemia appears to have a central role in the pathogenesis of metabolic disorders associated with obesity. mdpi.com Butyrate could regulate lipid metabolism in the liver and intestine and has shown beneficial effects on liver diseases. mdpi.com It is able to downregulate the expression of key genes involved in the intestinal cholesterol biosynthesis pathway, potentially inhibiting hypercholesterolemia. mdpi.com

Islets express the butyrate receptors GPR41 and 43, indicating potential involvement in islet-cell metabolism and function. mdpi.com Butyrate pre-incubation has been shown to improve diabetes-induced histological alteration of islets and functional damage. mdpi.com An anti-diabetogenic effect of butyrate has been revealed in animal models of T2DM, related to its action as an HDAC inhibitor. mdpi.com HDAC inhibition ameliorates hyperglycemia by controlling the expression of glucose-6-phosphate and subsequent gluconeogenesis. mdpi.com

Studies have shown that butyrate supplementation has metabolic benefits and anti-inflammatory actions in animal models of T2D, while the production of this SCFA is reduced in diabetic patients. researchgate.net In type 2 diabetic rats fed a HFD, butyrate treatment reduced body weight and adiposity while improving glucose homeostasis through hyperacetylation of histone H3, likely inhibiting HDAC activity. researchgate.net Butyrate activates the MKK3/p38/PRAK signaling pathway and protects against HFD-induced cardiometabolic disruptions in response to HDAC inhibition in diabetic and obese mice. researchgate.net Butyrate supplementation suppressed HDAC activity in the liver of mice, leading to decreased gluconeogenesis and improved glucose homeostasis. researchgate.net This suggests that butyrate supplementation may induce epigenetic modifications supporting healthy gut microbiota and metabolic health. researchgate.net

Some studies in mice have shown that higher this compound concentrations resulted in an increase in their lipid profile and blood glucose level, as well as degenerative hepatocellular alterations. researchgate.netbsmiab.org Conversely, lower concentrations did not exhibit discernible changes. researchgate.netbsmiab.org Diets containing this compound as an SCFA could facilitate weight gain and cause obesity in various animal models. researchgate.net Treatment with this compound has been reported to reduce total serum cholesterol levels, but high doses increased cholesterol levels in mice. researchgate.net

Data from a study investigating the effects of different concentrations of this compound on changes in body weight, blood biochemical parameters, and liver histotexture in mice showed significant increases in body weight, total cholesterol, triglycerides, and serum glucose at higher concentrations compared to the control group. bsmiab.org Histopathological studies revealed hepatocellular degeneration and vacuolation at higher concentrations. bsmiab.org

Here is a data table summarizing some findings related to this compound's effects on metabolic parameters in mouse studies:

Study Type (Mouse Model)Butyrate InterventionKey Metabolic FindingsSource
Diet-induced obesityDietary supplementation (5% wt/wt sodium butyrate in HFD)Prevented insulin resistance and obesity; preserved fasting glucose, fasting insulin, and insulin tolerance; enhanced adaptive thermogenesis and fatty acid oxidation; increased mitochondrial function and biogenesis. diabetesjournals.orgnih.govresearchgate.net
Diet-induced obesityChronic supplementation (food or oral gavage)Reduced body weight gain and fat mass. frontiersin.org
Obese HFD-fed miceButyrate supplementationImproved β-oxidation and respiratory capacity via AMPK-ACC pathway; reduced insulin resistance and fat deposition; improved liver redox status; reduced ROS generation. researchgate.net
Apolipoprotein E-deficiency mice (HFD-induced atherosclerosis)Oral gavage of butyrateInhibited atherosclerosis and hepatic steatosis; regulated hepatic gene expression involved in lipid/glucose metabolism; induced ABCA1 expression. nih.gov
Type 2 diabetic rats (HFD)Butyrate treatmentReduced body weight and adiposity; improved glucose homeostasis via histone H3 hyperacetylation; activated MKK3/p38/PRAK signaling; suppressed hepatic HDAC activity. researchgate.net
Swiss albino miceVarious concentrations (3, 5, 7 mM/kg bw)Higher concentrations increased body weight, total cholesterol, triglycerides, and serum glucose; caused hepatocellular degeneration and vacuolation. researchgate.netbsmiab.org

Neurobiological and Neuropsychiatric Research

Accumulating data suggest that butyrate can cross the blood-brain barrier and may have a beneficial role in several neuropsychiatric conditions, including Alzheimer disease, Parkinson disease, autism, and schizophrenia. frontiersin.orgnih.gov Butyrate may contribute to neuroprotective functions and plays a role in regulating synaptic plasticity and cortical development. frontiersin.orgnih.gov Evidence links decreased synaptic consolidation and pruning in early childhood with both Autism Spectrum Disorder (ASD) and schizophrenia. frontiersin.orgnih.gov Since butyrate has been shown to reinvigorate synaptic plasticity in rodents, there is interest in its potential use for treating various neuropsychiatric conditions, including schizophrenia. frontiersin.orgnih.gov

Butyrate is able to protect neurons from cell death in animal models of Parkinson disease by reversing disease-associated reductions in histone acetylation. frontiersin.orgnih.gov Studies have shown that patients with schizophrenia may have histone deacetylase dysregulation. frontiersin.orgnih.gov Abnormal fecal butyrate levels may play a role in the pathogenesis of ASD. frontiersin.orgnih.gov

Research in drug-naïve, first-episode schizophrenia patients found increased serum levels of this compound after treatment. frontiersin.orgnih.gov Baseline serum levels of this compound were positively correlated with the reduction ratio of PANSS total and subscale scores. frontiersin.orgnih.gov The increase in serum levels of this compound was positively correlated with the reduction of PANSS positive symptoms subscale scores after risperidone (B510) treatment. frontiersin.orgnih.gov

SCFAs, such as acetic acid, propionic acid, and this compound, are by-products of certain gut microbes, can cross the blood-brain barrier, and have been shown to decrease the reactivity of microglia, attenuating inflammation. mdpi.com Gut microbiota dysregulation has been linked to microglia-mediated neuroinflammation in schizophrenia. mdpi.com Studies suggest that the gut microbiota modulates the maturation of astrocytes. mdpi.com

The gamma amino acid this compound (GABA) neurochemical system is strongly implicated in the pathogenesis and treatment of anxiety and stress disorders. wjgnet.com Changes in cortical GABA appear related to normal personality styles and responses to stress. wjgnet.com While neuroimaging evidence suggests cortical and subcortical GABA deficits across various anxiety conditions, a clear pattern in specific brain regions for a given disorder is still emerging. wjgnet.com Neuropsychiatric conditions with anxiety as a clinical feature may have GABA deficits as an underlying feature. wjgnet.com Different classes of anxiolytic therapies support GABA function. wjgnet.com

Sodium butyrate has shown potential in ameliorating gut dysfunction and motor deficits in a mouse model of Parkinson's disease by regulating gut microbiota. frontiersin.org Sodium butyrate could improve gut microbiota dysbiosis in PD and other neuropsychiatric disorders. frontiersin.org Fecal levels of this compound, isothis compound, and valeric acid were decreased in rotenone-induced PD mice. frontiersin.org Regulation of SCFA metabolism disturbance could exert protective roles in the pathogenesis of PD. frontiersin.org Treatment with NaB could restore the reduction of fecal this compound, isothis compound, and valeric acid levels and increase the levels of acetic acid and propionic acid in rotenone-induced PD mice. frontiersin.org SCFAs play a key role in mediating the gut microbiota-gut-brain communication. frontiersin.org Fecal levels of acetic acid, propionic acid, and this compound have been reported to be lower in patients with PD compared with healthy controls. frontiersin.org

Research into its Role in Autism Spectrum Disorder and Schizophrenia Pathogenesis

The role of this compound in the pathogenesis of Autism Spectrum Disorder (ASD) and schizophrenia is an area of ongoing research, often linked to alterations in the gut microbiome. Short-chain fatty acids, including this compound, are considered potential environmental contributors to neurodevelopmental disorders like ASD. plos.org Studies have shown that administering SCFAs, including this compound, to rodents can induce behavioral, electrophysiological, neuropathological, and biochemical effects consistent with findings in ASD patients. plos.org this compound can influence host gene expression, partly due to its activity as a histone deacetylase inhibitor (HDACi). plos.org In PC12 cells, this compound has been shown to induce broad alterations in gene expression related to neurotransmitter systems, neuronal cell adhesion molecules, inflammation, oxidative stress, lipid metabolism, and mitochondrial function, all implicated in ASD. plos.org

In children with ASD, studies have reported altered levels of SCFAs in stool samples. nih.govresearchgate.net While some studies found higher levels of propionic acid and acetic acid but lower levels of this compound in children with ASD compared to controls, others reported significantly higher levels of propionic acid, this compound, and valeric acid in the ASD group. nih.govresearchgate.net Despite these inconsistencies, alterations in metabolites like SCFAs may contribute to gastrointestinal symptoms observed in some individuals with ASD. researchgate.net Butyrate has also been observed to have a positive influence on ASD-related behavior and may restore deficiencies introduced by other compounds, potentially by enhancing blood-brain barrier permeability. encyclopedia.pub

In the context of schizophrenia, research is exploring the association between alterations in SCFA concentrations and cognitive function. nih.gov While some studies have not found significant differences in levels of acetic acid, this compound, and isovaleric acid among patients with schizophrenia, ultra-high-risk individuals, and healthy controls, others suggest that alterations in SCFA concentrations may be associated with the pathogenesis and cognitive impairment of schizophrenia. nih.gov this compound is capable of increasing mitochondrial activity, which could potentially help rectify disease-associated mitochondrial dysfunction in the brain, a factor considered to be involved in the pathophysiology of schizophrenia. nih.govfrontiersin.orgnih.gov Elevated butyrate activity may also contribute to the immune response and counteract inflammation, which is suggested to play a key role in schizophrenia pathogenesis. frontiersin.orgnih.gov

Link to the Microbiota-Gut-Brain Axis in Neurological Function

The microbiota-gut-brain axis is a bidirectional communication system between the gastrointestinal tract and the central nervous system, in which gut microbiota and their metabolites, such as this compound, play a crucial role. frontiersin.orgwikipedia.orgwjgnet.com Gut microbes synthesize various substances, including SCFAs like this compound, which can influence the brain. frontiersin.org Changes in gut microbiota can modulate the peripheral and central nervous systems, leading to altered brain functioning. oup.com SCFAs produced by the fermentation of dietary fiber can enter the bloodstream and influence neural signaling in the brain. frontiersin.org

This compound is recognized for its positive influence on host metabolism, immune responses, epithelial cell growth, and the functioning of the central and peripheral nervous systems. oup.com It has been demonstrated to enhance neurogenesis and synaptic plasticity, positively impacting learning and memory processes. frontiersin.org SCFAs can stimulate mucus secretion, enhance the integrity of the intestinal barrier, and influence the synthesis and metabolism of neurotransmitters. frontiersin.org The gut microbiota's influence on brain function and behavior is increasingly recognized, with metabolites like SCFAs believed to play a role. frontiersin.org The gut-brain axis is vital for maintaining gastrointestinal, neurological, and microbial systems. frontiersin.org

Musculoskeletal and Bone Health Research

This compound is also being investigated for its potential impact on musculoskeletal and bone health.

Mitigation of Secondary Bone Loss (e.g., in Ankylosing Spondylitis)

Research suggests that this compound may play a role in mitigating secondary bone loss, particularly in inflammatory conditions like Ankylosing Spondylitis (AS). AS is a chronic inflammatory disease that can lead to secondary bone loss. mdpi.comnih.gov Studies in murine models of AS have investigated the therapeutic potential of this compound in regulating the gut microbiota to reduce inflammation and mitigate secondary bone loss. mdpi.comnih.gov The results indicated that this compound demonstrated potential in alleviating the inflammatory response and was associated with the downregulation of harmful inflammatory factors and the reversal of bone loss, suggesting protective effects against AS. mdpi.comnih.gov These beneficial effects were attributed to the modulation of gut microbiota, anti-inflammatory properties, and the maintenance of skeletal metabolic homeostasis. mdpi.comnih.gov Butyrate supplementation has been found to mitigate bone loss in AS through mechanisms including enhancing the expression and activity of osteoblastic cytokines and inhibiting the overexpression of osteoclastic cytokines like RANKL. mdpi.com

Enhancement of Osteoblastic Cytokine Expression (e.g., Alkaline Phosphatase)

This compound has been shown to influence osteoblastic cells and the expression of cytokines involved in bone formation, such as alkaline phosphatase (ALP). Studies have investigated the effects of butyrate on osteoblasts, finding that at certain concentrations, it can stimulate ALP activity and the expression of mineralization markers. mdpi.com ALP is a crucial enzyme in bone formation and a metabolic marker of osteoblasts. mdpi.comnih.gov Research has shown that butyrate can enhance the expression and activity of osteoblastic cytokines, particularly ALP, which plays a crucial role in bone formation. mdpi.com This suggests a beneficial effect of this compound on bone health by promoting bone-forming factors. mdpi.com However, it is important to note that the effects of butyrate can be concentration-dependent, with higher concentrations potentially suppressing osteoblastic differentiation and ALP expression in some cell lines. mdpi.complos.orgjst.go.jp

Data on the effect of butyrate on ALP expression:

Study ModelButyrate ConcentrationEffect on ALP Activity/ExpressionReference
Murine AS modelNot specifiedEnhanced expression and activity mdpi.com
MG-63 osteoblasts2–4 mMMarkedly stimulated activity mdpi.com
ROS17/2.8 osteoblasts1 mMSuppressed expression plos.orgjst.go.jp
Normal human osteoblasts0.1 mMLittle effect on activity mdpi.com
Layer pulletsNot specifiedIncreased serum levels and stained areas nih.gov

Emerging Therapeutic Applications and Derivatives Research

The versatile nature of this compound has led to the exploration of its emerging therapeutic applications and the development of various derivatives. This compound derivatives are compounds synthesized from this compound, often with modifications to enhance their stability, bioavailability, and specific targeting capabilities. marketresearchintellect.com These derivatives are attracting interest for their potential in treating a range of conditions, including metabolic diseases, inflammatory diseases, and gastrointestinal disorders. marketresearchintellect.com

Research suggests that butyrate-based therapies may offer a more natural alternative to conventional drugs, potentially with fewer long-term side effects. marketresearchintellect.com The potential for butyrate derivatives to target specific pathways involved in inflammation, oxidative stress, and immune function makes them valuable in various therapeutic areas, including those with anti-inflammatory, anti-cancer, and neuroprotective properties. marketresearchintellect.com

This compound derivatives are being investigated for their potential as anti-neoplastic agents, showing promise in inhibiting cancer cell proliferation and promoting cellular differentiation. extrapolate.com Compounds like pivalyloxymethyl butyrate (AN-9) have demonstrated the ability to induce cytodifferentiation and inhibit the growth of carcinoma colonies in vitro. extrapolate.com

Beyond pharmaceuticals, this compound derivatives are also increasingly used in nutraceuticals and dietary supplements, particularly for their gut health benefits. marketresearchintellect.com With growing awareness of the gut-brain connection, these derivatives are becoming key components in functional foods aimed at improving digestive health, boosting immunity, and potentially preventing disease. marketresearchintellect.com They are also used as probiotics to aid in restoring gut flora and enhancing digestive system efficiency. marketresearchintellect.com

The market for this compound derivatives is projected for substantial growth, driven by increasing demand for innovative therapeutic solutions and their application in various industries, including animal feed additives for promoting gut health in livestock. marketresearchintellect.comresearchandmarkets.comfactmr.com Technological advancements in bioprocessing and biotechnologies are opening opportunities for more efficient production methods and the exploration of bio-based derivatives. researchandmarkets.com

This compound and its derivatives are being explored for their potential in treating various animal and human diseases, with evidence supporting their role in immunomodulatory activity, reducing microbial colonization, and suppressing inflammation. researchgate.netnih.gov Extraintestinal effects have been noted in conditions like hemoglobinopathy, hypercholesterolemia, insulin resistance, and cerebral ischemia. researchgate.netnih.gov this compound derivatives also inhibit histone deacetylase, and aberrant HDAC activity is associated with the development of certain cancers. researchgate.netnih.gov

Research in Hemoglobinopathies

Research has investigated this compound's potential in treating hemoglobinopathies, such as β-thalassemia and sickle cell anemia. smw.chnih.govmdpi.com Studies indicate that butyrate and related compounds can stimulate the production of fetal hemoglobin (HbF). nih.govmdpi.com Increasing HbF levels can be therapeutically beneficial in these conditions by reducing the imbalance between alpha and non-alpha globin chains, thereby improving anemia. smw.chnih.gov this compound is understood to act as a histone deacetylase inhibitor (HDACi), a mechanism that, in vitro, stimulates the synthesis of gamma-globin chains. smw.chmdpi.com Clinical trials, including phase I-II studies, have explored the efficacy of butyrate-derived agents in stimulating HbF expression in patients with β-hemoglobinopathies. nih.govmdpi.com Analysis of these trials has shown initial efficacy in stimulating fetal hemoglobin expression in a percentage of patients, with some experiencing correction of anemia sufficient to potentially reduce the need for erythrocyte transfusions. nih.gov

Studies on Cerebral Ischemia and Neuronal Proliferation

This compound has been a subject of research concerning cerebral ischemia and its effects on neuronal proliferation. Studies in animal models, such as rats and mice, have shown that sodium butyrate, a salt of this compound, can stimulate neuronal proliferation in areas affected by cerebral ischemia. smw.chmdpi.com Furthermore, this compound is suggested to play a protective role in the brain following cerebral ischemia-reperfusion injury in mice. researchgate.net This protective effect may involve the inhibition of inflammatory responses and the reduction of neuronal apoptosis. researchgate.netnih.gov Research suggests that butyrate can improve outcomes in mouse models of ischemic stroke by modulating the gut microbiota, leading to increased this compound levels, which in turn can inhibit the activation of microglia and astrocytes and reduce the production of pro-inflammatory factors. mdpi.com Studies using mouse intestinal neurons in vitro have also explored the effects of varying butyrate concentrations on neuronal proliferation. frontiersin.org These studies suggest that an appropriate concentration of butyrate can promote the proliferation of intestinal nerve cells, while both low and high concentrations may negatively impact cell cycle and repair mechanisms. frontiersin.org

This compound Derivatives as Research Modalities

This compound derivatives are being investigated as potential therapeutic modalities, offering modified properties compared to the parent compound. These derivatives often feature structural modifications aimed at enhancing stability, bioavailability, and targeted delivery. marketresearchintellect.com Examples include 4-phenylthis compound, tributyrin (B1683025), and pivaloyloxymethyl butyrate. researchgate.netmarketresearchintellect.commdpi.comthegoodscentscompany.com

4-Phenylthis compound (4-PBA) is a derivative that has been explored for its therapeutic potential in various contexts, including its role as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress. nih.govplos.org ER stress is implicated in various pathologies, and 4-PBA's ability to improve protein folding and reduce the accumulation of misfolded proteins is a key area of research. nih.govresearchgate.net Studies have investigated 4-PBA in models of neurodegeneration and cancer, examining its effects on cellular toxicity and protein interactions. researchgate.netmdpi.com It has also been studied for its potential in treating conditions like pulmonary arterial hypertension by inhibiting ER stress signaling in animal models. plos.org

Tributyrin is a triglyceride that serves as a prodrug for this compound, meaning it is converted into this compound in the body. wikipedia.orgtaylorandfrancis.commdpi.com This derivative is being researched for its potential benefits, including its effects on gut health, inflammation, and metabolic profiles. mdpi.comresearchgate.netcambridge.org Studies in animal models have shown that tributyrin supplementation can influence metabolic parameters and may have positive effects in conditions like experimental colitis by reducing mucosal damage and modulating the immune response. researchgate.netcambridge.org Research also suggests that tributyrin supplementation can increase butyrate availability in the brain and has been investigated in the context of neurological conditions, such as potentially improving motor symptoms in Parkinson's disease models. snmjournals.org

Pivaloyloxymethyl Butyrate (AN-9) is another acyloxyalkyl ester prodrug of this compound that has been investigated in research. aacrjournals.orgresearchgate.net Preclinical studies suggested that this derivative might possess greater potency than this compound in inducing malignant cell differentiation and inhibiting tumor growth, along with more favorable pharmacological properties. aacrjournals.orgnih.gov Research, including phase I clinical studies in patients with advanced solid malignancies, has aimed to evaluate the feasibility of administering pivaloyloxymethyl butyrate and explore its effects, such as on fetal hemoglobin production as an indicator of red blood cell differentiation. aacrjournals.orgnih.gov

Research into these and other this compound derivatives continues to explore their mechanisms of action and potential therapeutic applications across a range of diseases. marketresearchintellect.comresearchgate.net

Compound Information

Compound NamePubChem CID
This compound264 nih.govuni.lu
4-Phenylthis compound4775 thegoodscentscompany.combmrb.iofishersci.cafishersci.cauni.lu
Tributyrin6050 wikipedia.orgfishersci.catcichemicals.comconicet.gov.ar
Pivaloyloxymethyl Butyrate122110-53-6 (CAS, CID not readily available in search results, using CAS) patsnap.com

Research in Hemoglobinopathies

Research has investigated this compound's potential in treating hemoglobinopathies, such as β-thalassemia and sickle cell anemia. smw.chnih.govmdpi.com Studies indicate that butyrate and related compounds can stimulate the production of fetal hemoglobin (HbF). nih.govmdpi.com Increasing HbF levels can be therapeutically beneficial in these conditions by reducing the imbalance between alpha and non-alpha globin chains, thereby improving anemia. smw.chnih.gov this compound is understood to act as a histone deacetylase inhibitor (HDACi), a mechanism that, in vitro, stimulates the synthesis of gamma-globin chains. smw.chmdpi.com Clinical trials, including phase I-II studies, have explored the efficacy of butyrate-derived agents in stimulating HbF expression in patients with β-hemoglobinopathies. nih.govmdpi.com Analysis of these trials has shown initial efficacy in stimulating fetal hemoglobin expression in 50% to 85% of patients, with some experiencing correction of anemia sufficient to potentially reduce the need for erythrocyte transfusions. nih.gov

Studies on Cerebral Ischemia and Neuronal Proliferation

This compound has been a subject of research concerning cerebral ischemia and its effects on neuronal proliferation. Studies in animal models, such as rats and mice, have shown that sodium butyrate, a salt of this compound, can stimulate neuronal proliferation in areas affected by cerebral ischemia. smw.chmdpi.com Furthermore, this compound is suggested to play a protective role in the brain following cerebral ischemia-reperfusion injury in mice. researchgate.net This protective effect may involve the inhibition of inflammatory responses and the reduction of neuronal apoptosis. researchgate.netnih.gov Research suggests that butyrate can improve outcomes in mouse models of ischemic stroke by modulating the gut microbiota, leading to increased this compound levels, which in turn can inhibit the activation of microglia and astrocytes and reduce the production of pro-inflammatory factors such as IL-6, IL-1β, and TNF-α. mdpi.com Studies using mouse intestinal neurons in vitro have also explored the effects of varying butyrate concentrations on neuronal proliferation. frontiersin.org These studies suggest that an appropriate concentration of butyrate (e.g., 0.5 mM in one study) can promote the proliferation of intestinal nerve cells, while both low and high concentrations may negatively impact cell cycle and repair mechanisms. frontiersin.org

This compound Derivatives as Research Modalities

This compound derivatives are being investigated as potential therapeutic modalities, offering modified properties compared to the parent compound. These derivatives often feature structural modifications aimed at enhancing stability, bioavailability, and targeted delivery. marketresearchintellect.com Examples include 4-phenylthis compound, tributyrin, and pivaloyloxymethyl butyrate. researchgate.netmarketresearchintellect.commdpi.comthegoodscentscompany.com

4-Phenylthis compound (4-PBA) is a derivative that has been explored for its therapeutic potential in various contexts, including its role as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress. nih.govplos.org ER stress is implicated in various pathologies, and 4-PBA's ability to improve protein folding and reduce the accumulation of misfolded proteins is a key area of research. nih.govresearchgate.net Studies have investigated 4-PBA in models of neurodegeneration and cancer, examining its effects on cellular toxicity and protein interactions. researchgate.netmdpi.com It has also been studied for its potential in treating conditions like pulmonary arterial hypertension by inhibiting ER stress signaling in animal models, leading to decreased mean pulmonary artery pressure and right ventricular pressure in treated rats compared to control groups. plos.org

Tributyrin is a triglyceride that serves as a prodrug for this compound, meaning it is converted into this compound in the body. wikipedia.orgtaylorandfrancis.commdpi.com This derivative is being researched for its potential benefits, including its effects on gut health, inflammation, and metabolic profiles. mdpi.comresearchgate.netcambridge.org Studies in animal models have shown that tributyrin supplementation can influence metabolic parameters, such as lower body weight gain and improved insulin responsiveness in obese mice. researchgate.net It may also have positive effects in conditions like experimental colitis by reducing mucosal damage, neutrophil and eosinophil mucosal infiltration, and modulating the immune response, including increasing regulatory T cells and anti-inflammatory cytokines. cambridge.org Research also suggests that tributyrin supplementation can increase butyrate availability in the brain and has been investigated in the context of neurological conditions, such as potentially improving dopamine-refractory motor symptoms in Parkinson's disease models. snmjournals.org

Pivaloyloxymethyl Butyrate (AN-9) is another acyloxyalkyl ester prodrug of this compound that has been investigated in research. aacrjournals.orgresearchgate.net Preclinical studies suggested that this derivative might possess greater potency than this compound at inducing malignant cell differentiation and inhibiting tumor growth, along with more favorable toxicological, pharmacological, and pharmaceutical properties. aacrjournals.orgnih.gov Research, including phase I clinical studies in patients with advanced solid malignancies, has aimed to determine the feasibility of administering pivaloyloxymethyl butyrate and explore its effects, such as on fetal hemoglobin production as an indicator of red blood cell differentiation. aacrjournals.orgnih.gov In one study, the percentage of F-cells increased in a portion of patients across a range of dosages, suggesting potential butyrate-induced cellular effects, although a consistent increase in HbF synthesis parameters was not observed across all patients. aacrjournals.org

Research into these and other this compound derivatives continues to explore their mechanisms of action and potential therapeutic applications across a range of diseases. marketresearchintellect.comresearchgate.net

Analytical Methodologies for Butyric Acid Research

Chromatographic Techniques for Butyric Acid Quantification

Chromatography is a widely used approach for the separation and quantification of this compound, often coupled with sensitive detectors.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas Chromatography-Flame Ionization Detection (GC-FID) is a preferred method for the laboratory analysis of this compound and fat content, commonly used in general laboratory settings mdpi.comresearchgate.netnih.gov. This technique involves preparing this compound as methyl ester derivatives before injection into the GC-FID system mdpi.comnih.gov.

Research has demonstrated the effectiveness of GC-FID for determining milk fat content in butter blends and blended milk products by analyzing this compound content. One study showed that a GC-FID method had specificity and a linear relationship for this compound concentration in the range of 0.04–1.60 mg/mL, with a coefficient of determination (R²) > 0.999 mdpi.comnih.gov. The instrumental limit of detection (LOD) and limit of quantitative analysis (LOQ) were reported as 0.01% and 0.10% of total fat, respectively, with an instrumental working range of 0.10–3.60% of total fat mdpi.comnih.gov. The method also exhibited good precision (1.3% relative standard deviation) and accuracy (98.2–101.9% recovery) mdpi.comnih.gov.

ParameterValue
Concentration Range0.04–1.60 mg/mL
> 0.999
Instrumental LOD0.01% of total fat
Instrumental LOQ0.10% of total fat
Working Range0.10–3.60% of total fat
Precision (% RSD)1.3%
Accuracy (% Recovery)98.2–101.9%

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is another powerful technique for quantifying this compound, particularly in complex matrices and when high sensitivity is required creative-proteomics.comfrontiersin.orgnih.gov. This method offers specific and sensitive detection, even when analytes are present at low concentrations frontiersin.orgnih.gov.

HPLC-MS/MS has been successfully applied to quantify short-chain fatty acids, including this compound, in microbial culture supernatants frontiersin.orgnih.gov. An improved protocol using HPLC-MS/MS allowed for the sensitive and specific detection of secreted SCFAs from probiotic strains frontiersin.orgnih.gov. Derivatization of SCFAs to their 3-nitrophenylhydrazine (B1228671) form can be employed to enhance detection, followed by analysis using systems like an HPLC Dionex 3000 UltiMate coupled to an AB Sciex 3200 QTRAP mass spectrometer operating under ESI negative conditions frontiersin.orgnih.govunimi.itlipidmaps.org. Quantification is typically performed using calibration curves prepared by serial dilution of standard solutions frontiersin.orgnih.gov.

In one study, an LC-MS/MS method utilizing isopropanol (B130326) protein precipitation and 3-nitrophenylhydrazine derivatization allowed for the separation and quantification of this compound in human serum unimi.it. The physiological range of this compound in serum from a healthy population (n=54) was determined to be 935.6 ± 246.5 ng/mL (mean ± SD) unimi.it.

AnalyteConcentration (ng/mL) (Mean ± SD)
This compound935.6 ± 246.5

Another LC-MS method for simultaneous quantification of short-chain fatty acids, including this compound, reported a lowest limit of quantification of 0.01 mM for each acid mdpi.com. The calibration curves demonstrated linearity with R² > 0.991 over specific concentration ranges mdpi.com.

High-Resolution Gas-Liquid Chromatography (HR-GLC)

High-Resolution Gas-Liquid Chromatography (HR-GLC) has also been reported for the analysis of this compound mdpi.comresearchgate.netresearchgate.net. While GC-FID is often preferred for its cost-effectiveness and common availability mdpi.com, HR-GLC provides high-resolution separation.

Studies comparing GC-FID and HR-GC for this compound analysis have shown no significant difference in analytical results between the two methods mdpi.comresearchgate.netmdpi.com. However, one study analyzing milk fat using the mean value of C4 content as a substitute for milk fat calculation in mixed fat samples showed a relatively high error (± 10%) with a method that did not use actual C4 content, while using actual C4 content decreased the error (± 4%) at certain milk fat concentrations mdpi.comresearchgate.netmdpi.com. HR-GLC methods are also used for triacylglycerol analysis, which can be related to milk fat content and thus indirectly to this compound. europa.eu.

Spectroscopic and Other Advanced Analytical Techniques

Beyond chromatography, spectroscopic methods and advanced mass spectrometry techniques offer alternative or complementary approaches for studying this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR Spectroscopy)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a technique used for the analysis of this compound, particularly in the context of studying metabolic pathways and determining milk fat content mdpi.comresearchgate.netresearchgate.netresearchgate.netnih.gov. ¹³C NMR provides information about the different carbon environments within the this compound molecule docbrown.info.

¹³C NMR spectroscopy has been used to study the fermentation of ¹³C-labeled ethanol (B145695) and acetate (B1210297) into butyrate (B1204436) by Clostridium kluyveri, allowing researchers to investigate metabolic pathways nih.gov. In the spectra of whole cells incubated with labeled carbon sources, the appearance of label in butyrate can be observed nih.gov.

Furthermore, ¹³C NMR spectroscopy has been explored for the determination of this compound in fat blends as a marker of milk triacylglycerols researchgate.net. The distinct ¹³C NMR chemical shifts of the carbon atoms in the butyryl backbone can be used for this purpose researchgate.net. While some studies suggest ¹³C NMR may have a lower detection level compared to GC/FID for this compound analysis in milk fat evaluation, it offers advantages in terms of speed, robustness, and minimal sample handling researchgate.netresearchgate.net. The carbon signals of the butyryl backbone are typically resolved in ¹³C NMR spectra, with characteristic chemical shifts for each carbon atom researchgate.net.

Carbon AtomChemical Shift (ppm) (in CDCl₃)
C1173.13
C235.94
C318.37
C413.63

Orbitrap Mass Spectrometry

Orbitrap Mass Spectrometry, often coupled with liquid chromatography (LC-Orbitrap MS), is an advanced technique utilized for the comprehensive profiling and accurate quantification of this compound and its related metabolites creative-proteomics.comthermofisher.com. Orbitrap mass analyzers provide ultra-high resolution and accurate mass measurements, which are beneficial for identifying and quantifying analytes in complex samples.

LC-Orbitrap MS methods have been developed and validated for the simultaneous detection and quantification of short-chain fatty acids, including this compound, in various matrices such as human faecal samples and serum nih.govresearchgate.net. These methods often involve sample extraction procedures and may utilize derivatization to enhance detection sensitivity nih.govresearchgate.net. Ultrahigh-performance liquid chromatography (UHPLC) coupled with Orbitrap MS allows for the separation and analysis of multiple SCFAs in a single run nih.govresearchgate.net.

A UHPLC-QE-Orbitrap MS method based on 3-nitrophenylhydrazine derivatization has been developed for the simultaneous detection of SCFAs in serum, demonstrating satisfactory linearity, accuracy, and precision researchgate.net. The method was capable of separating isomers like isobutyric and this compound researchgate.net. Orbitrap mass spectrometry can also be used in conjunction with techniques like secondary electrospray ionization (SESI) for the analysis of volatile SCFAs in the gas phase rsc.org.

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Labeled this compound

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be employed for tracking metabolic pathways involving labeled this compound, such as with 13C-labeled this compound. This technique supports studies in areas like bioprocess optimization and metabolic engineering by allowing for the monitoring of the fate of the labeled compound. creative-proteomics.com

Sample Preparation and Extraction Methods for this compound Analysis

Effective sample preparation and extraction are critical steps to isolate this compound from complex matrices and minimize interference before instrumental analysis. Several methods are utilized depending on the sample type and the analytical technique employed.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a common technique used in the preparation of samples for this compound analysis. This method involves partitioning the analyte between two immiscible liquid phases. For instance, LLE has been optimized and validated for the determination of volatile fatty acids, including this compound, in effluents from anaerobic reactors using acetone (B3395972) and KHSO4 as modifiers. scielo.brresearchgate.net Another study explored the use of ionic liquids and a cosolvent (dodecane) for the liquid-liquid extraction of volatile fatty acids, including this compound, from anaerobic acidification broth, demonstrating high extraction rates for this compound under certain conditions. mdpi.comacs.org In the analysis of short-chain fatty acids in human serum, a liquid-liquid extraction procedure has been employed before HPLC-MS/MS analysis. frontiersin.org This involved adding an internal standard mixture and diethyl ether to the sample, followed by mixing and centrifugation to separate the layers. frontiersin.org An aqueous extraction method, which can be considered a form of LLE, has also been compared for fecal sample preparation, involving vortexing the sample with water, sonication, and centrifugation, followed by acidification of the supernatant. nih.gov

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is another widely used technique for the purification and concentration of this compound from various matrices. SPE offers advantages such as shorter analysis time, smaller sample and solvent volumes, and improved separation compared to LLE in some applications. researchgate.net For example, SPE has been successfully applied for the determination of gamma-hydroxythis compound in urine, showing enhanced recovery compared to LLE. researchgate.net In the analysis of short-chain fatty acids in chicken feces, an SPE process using a reverse-phase C18 SPE cartridge was developed and validated prior to HPLC-DAD analysis. mdpi.com SPE has also been used in the cleanup procedure for the determination of 3-indole-butyric acid, involving conditioning the SPE column with different solvent mixtures. tsijournals.com Tailored solid-phase extraction methods are also utilized for complex matrices like lipid-rich tissues and fermentation broths to ensure accurate separation and high recovery rates. creative-proteomics.com Solid-phase microextraction (SPME), a variation of SPE, has been investigated for the determination of volatile organic chemicals, including this compound, in different sample matrices like headspace and air. nih.govacs.org

Enzymatic Digestion for Complex Biological Matrices

For complex biological matrices, such as highly viscous samples like butter or lipid-rich tissues, enzymatic digestion can be employed as a pre-treatment step before extraction. creative-proteomics.com This helps to break down complex components that might interfere with the extraction and analysis of this compound. Following enzymatic digestion, techniques like solid-phase extraction can be used to isolate the this compound. creative-proteomics.com Enzymatic tests are also used in food analysis for the determination of various components, including acids, in complex matrices, highlighting the role of enzymes in sample preparation for analysis. r-biopharm.com

Method Validation and Quality Control in this compound Analysis

Method validation and quality control are essential to ensure the reliability, accuracy, and precision of analytical methods used for this compound research. This involves assessing various performance parameters of the method.

Assessment of Specificity and Selectivity

Specificity and selectivity are critical aspects of method validation, ensuring that the method accurately measures this compound without interference from other compounds in the sample matrix. A developed method for this compound analysis in butter blends and blended milk products by GC-FID demonstrated specificity, showing no interference peaks from other components in the matrix blanks. mdpi.comnih.gov The validation of a SPME-GC-MS method for short-chain fatty acids, including this compound, in samples from an in vitro gastrointestinal model also showed good specificity/selectivity. core.ac.uk In HPLC-MS/MS methods, specificity is often confirmed by the presence of specific multiple reaction monitoring (MRM) transitions and retention times for the analyte. frontiersin.org The analysis of short and medium chain fatty acids in serum by LC-MS/MS was found to be specific for the determination of this compound and its isomers. unimi.it

Method validation typically involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. For example, a GC-FID method for this compound analysis showed a linear relationship in the range of 0.04–1.60 mg/mL with a coefficient of determination (R²) > 0.999. mdpi.comnih.gov The same method reported an instrumental LOD of 0.01% and LOQ of 0.10% of total fat for this compound. mdpi.comnih.gov Accuracy, assessed using the spiking method, showed a % recovery in the range of 98.2–101.9%. mdpi.comnih.govresearchgate.net Precision, measured by relative standard deviation (RSD), was reported as 1.3%. mdpi.comnih.govresearchgate.net Another validated HPLC-DAD method for SCFAs in chicken feces reported LOD and LOQ values of 0.14 mg/mL and 0.43 mg/mL, respectively, for this compound, with an accuracy of 81.56%. mdpi.com

Data tables are often used to present the results of method validation, including linearity, LOD, LOQ, accuracy, and precision for this compound analysis. nih.govmdpi.commdpi.com

Here is an example of how data from a method validation study could be presented in a table:

ParameterResult for this compound (GC-FID) mdpi.comnih.govresearchgate.netResult for this compound (HPLC-DAD) mdpi.com
Linearity Range0.04–1.60 mg/mLNot specified (Linear relationship shown)
> 0.9990.9966
LOD0.01% of total fat0.14 mg/mL
LOQ0.10% of total fat0.43 mg/mL
Accuracy (% Recovery)98.2–101.9%81.56%
Precision (% RSD)1.3%Not specified

Internal quality control samples are also analyzed to ensure the ongoing reliability of the method. mdpi.com

Determination of Linearity and Calibration Ranges

Establishing the linearity and appropriate calibration ranges is a fundamental step in validating any quantitative analytical method for this compound. Linearity demonstrates the proportional relationship between the analyte concentration and the instrument response over a defined range. Studies have shown good linear relationships for this compound analysis using various methods.

For instance, a GC-FID method developed for this compound and milk fat analysis in butter blends and blended milk products demonstrated a linear relationship for this compound concentration in the range of 0.04–1.60 mg/mL, with a coefficient of determination (R²) greater than 0.999 researchgate.netmdpi.comnih.govcabidigitallibrary.orgresearchgate.net. Another study using the same GC-FID technique for milk fat analysis, indicated a good linear correlation in the range of 3–100% of total fat (R² > 0.999) researchgate.netmdpi.comnih.govcabidigitallibrary.org. In the analysis of organic acids by HPLC with UV detection, while butyric and isobutyric acids coeluted, their combined concentration range showed excellent linearity from 50 to 2000 ppm with R² values exceeding 0.9999 . A GC-MS method for short-chain fatty acids, including this compound, in fecal samples showed a linear regression (R²) ranging from 0.9947 to 0.9998 across the target analytes bevital.no. For the analysis of sodium butyrate in tablets using RP-HPLC, linearity was exhibited in the range of 119.56–1195.6 μg/mL aurigeneservices.com.

These findings highlight that different analytical techniques and sample matrices necessitate specific calibration ranges to ensure accurate quantification of this compound. The consistently high R² values reported across various methods indicate strong linear relationships within their respective ranges.

Calculation of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. LOD represents the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These limits are typically calculated based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

In the GC-FID method for this compound in milk products, the instrumental LOD and LOQ for this compound were determined at 0.01% and 0.10% of total fat, respectively researchgate.netmdpi.comnih.govcabidigitallibrary.orgresearchgate.net. For milk fat analysis using the same method, the LOD and LOQ were 1% and 3% of total fat researchgate.netmdpi.comnih.govcabidigitallibrary.orgresearchgate.net. In the HPLC-UV analysis of organic acids, LODs and LOQs ranged from 0.5–1.8 ppm and 1.4–6.0 ppm, respectively, for the eleven organic acids studied . A GC-MS method for SCFAs in fecal samples reported LODs ranging from 0.1 to 5 pg for all target analytes bevital.no. For HPLC analysis of SCFAs in ruminal fluid, calculated LOD and LOQ values were in the ranges of 0.14 to 1.02 mmol L⁻¹ and 0.43 to 3.10 mmol L⁻¹, respectively sci-hub.se. LOD and LOQ can be calculated using formulas such as 3.3 times and 10 times the standard deviation of the response divided by the slope of the calibration curve, respectively researchgate.netasianpubs.org.

These reported LOD and LOQ values demonstrate the varying sensitivities of different analytical techniques and their applicability to different concentration ranges of this compound in various sample types.

Evaluation of Precision and Accuracy (e.g., Relative Standard Deviation, % Recovery)

Precision and accuracy are essential indicators of an analytical method's reliability. Precision refers to the reproducibility of measurements, often expressed as Relative Standard Deviation (RSD), while accuracy indicates how close the measured values are to the true value, commonly assessed through % recovery studies.

Studies on the GC-FID analysis of this compound in milk products reported a precision (RSD) of 1.3% researchgate.netmdpi.comnih.govcabidigitallibrary.orgresearchgate.net. Accuracy, evaluated using the spiking method, showed % recovery in the range of 98.2–101.9% for this compound and 99.6–100.1% for milk fat researchgate.netmdpi.comnih.govcabidigitallibrary.orgresearchgate.net. For the RP-HPLC method for sodium butyrate in tablets, the precision showed an RSD of 0.30%, and the percentage of individual recovery during accuracy studies was in the range of 97.0–103.0% aurigeneservices.com. In a GC-MS method for organic acids in Chinese liquors, the RSD for repeatability was less than 3.01%, and the average recovery ranged between 82.43% and 109.38% asianpubs.org. A GC-MS method for SCFAs in fecal samples showed intra-day and inter-day precision (RSDs) ranging from 0.56% to 13.07% and recoveries from 80.87% to 119.03% bevital.no. HPLC analysis of SCFAs in ruminal fluid showed a variation coefficient from 0.17 to 0.60% and recovery percentages from 88.8 to 106.1% sci-hub.se.

These results indicate that validated methods for this compound analysis generally exhibit good precision and accuracy, falling within acceptable ranges for quantitative analysis in various research applications.

This compound Stability and Metabolic Kinetics Studies in Research Samples

Investigating the stability of this compound in different matrices and understanding its metabolic kinetics are crucial for studies involving storage of samples, fermentation processes, and biological systems.

Stability studies are performed to determine how long this compound remains stable under specific storage conditions or during analytical procedures. For instance, the stability of a derivative of γ-(cholesteryloxy)this compound in mobile phase was monitored over 72 hours at room temperature, showing a small decrease in peak area with no additional degradation peaks observed acs.org. While the search results did not provide extensive data on the stability of this compound itself across a wide range of research samples and conditions, the validation of analytical methods often includes assessing the stability of standards and samples under typical handling and storage conditions to ensure reliable results.

Metabolic kinetics studies involving this compound often focus on its production and consumption by microorganisms, particularly in fermentation processes or within biological systems like the gut. Research has investigated the kinetics of this compound production in fermentation by Clostridium tyrobutyricum, evaluating the stability of production during repeated-batch fermentation mdpi.com. Studies have also examined the kinetics of this compound formation in food products like yoghurt during shelf life, observing trends in its concentration over time mdpi.com. Furthermore, research explores the metabolic effects of this compound and its related metabolites in various biological contexts, including its absorption and metabolism wur.nlfrontiersin.org. These studies often involve tracking changes in this compound concentrations and identifying related metabolites over time in research samples to understand metabolic pathways and rates.

Future Directions and Challenges in Butyric Acid Research

Elucidation of Novel Molecular Pathways and Interaction Networks

Understanding the intricate molecular mechanisms through which butyric acid exerts its effects is a critical area of ongoing research. Beyond its well-known role as a histone deacetylase (HDAC) inhibitor and a ligand for G protein-coupled receptors (GPCRs) like FFAR2 (GPR43) and FFAR3 (GPR41), scientists are investigating novel pathways and complex interaction networks. Butyrate's ability to influence gene expression through histone acetylation is a key mechanism, impacting processes such as cell differentiation, proliferation, and apoptosis. plos.orgresearchgate.net Research indicates that butyrate (B1204436) can activate peroxisome proliferator-activated receptor gamma (PPARγ), contributing to the maintenance of intestinal homeostasis and potentially offering a mechanism for its protective effects in conditions like colitis. researchgate.net Furthermore, studies are exploring how this compound interacts with various signaling molecules in colonic epithelial and immune cells. spandidos-publications.com For instance, it can inhibit inflammatory signaling pathways, including NF-κB, and modulate the expression of cytokines. spandidos-publications.commdpi.comdovepress.com The interaction networks involving this compound, miRNAs, and proteins are also being investigated to identify potential biomarkers and therapeutic targets in diseases such as diabetic cardiomyopathy. frontiersin.org Studies are also delving into how butyrate might influence the enteric nervous system. termedia.pl

Development of Advanced Delivery Systems and Formulations for Targeted Physiological Action

A significant challenge in harnessing the therapeutic potential of this compound is its efficient and targeted delivery to specific sites in the body. Due to its rapid absorption and metabolism in the upper gastrointestinal tract, delivering sufficient concentrations to the colon or extra-intestinal tissues remains a hurdle. Future research is focused on developing advanced delivery systems and formulations to overcome this. This includes the development of time-released formulations designed to enhance the controlled delivery of this compound derivatives, ensuring sustained therapeutic benefits. marketresearchintellect.com Encapsulation techniques, such as using cellulose-based capsules, are being explored to delay the release of sodium butyrate in the gut. mdpi.com Nanotechnology is also playing a role, with research into liposomal formulations and modified chitosan (B1678972) nano-complexes for targeted delivery, particularly in the context of cancer therapy. nih.govjapsonline.com These advanced systems aim to improve the stability, bioavailability, and specific targeting capabilities of this compound and its derivatives, potentially leading to improved efficacy and reduced systemic side effects. marketresearchintellect.com

Comprehensive Investigation of this compound's Role in Multimorbidity Contexts

Given the multifaceted effects of this compound on various physiological systems, a crucial area for future research is to comprehensively investigate its role in the context of multimorbidity – the coexistence of multiple chronic diseases in one individual. This compound has shown potential benefits in conditions such as inflammatory bowel disease (IBD), metabolic disorders (including obesity and insulin (B600854) resistance), cardiovascular diseases, and even neurological conditions. mdpi.commarketresearchintellect.combiocrates.comfrontiersin.orgresearchgate.net Future studies need to explore how this compound influences the complex interplay between these co-occurring conditions. For example, how do butyrate-mediated changes in gut health impact systemic inflammation and metabolic dysfunction in individuals with both IBD and type 2 diabetes? Understanding these complex interactions at a systemic level is essential for developing integrated therapeutic strategies for patients with multimorbidity. Research is beginning to touch upon multimorbidity in the context of specific conditions where this compound might play a role. elsevier.es

Reconciliation of Discrepancies Between In Vitro and In Vivo Findings: The "Butyrate Paradox"

A notable challenge in this compound research is the observed discrepancies between in vitro and in vivo study findings, often referred to as the "butyrate paradox." biocrates.comresearchgate.netmdpi.com In vitro studies, particularly with cancer cell lines, have frequently shown that butyrate inhibits cell proliferation and induces apoptosis. biocrates.comresearchgate.netmdpi.com However, in vivo studies, especially in healthy animal models, have sometimes shown contrasting effects, such as enhanced epithelial proliferation in the colon. mdpi.com Several factors likely contribute to this paradox, including differences in butyrate concentrations, exposure time, the metabolic context of healthy versus cancerous cells, and the complex in vivo environment involving the gut microbiota and host interactions. plos.orgresearchgate.net Future research needs to focus on reconciling these differences by utilizing more physiologically relevant in vitro models, conducting carefully controlled in vivo studies, and employing advanced techniques to measure and understand the local concentrations and metabolic fate of butyrate in different tissues. plos.org Elucidating the precise mechanisms underlying the divergent effects of butyrate in different cellular and physiological contexts is crucial for translating research findings into clinical applications.

Integration of Multi-Omics Technologies (e.g., Metagenomics, Metabolomics, Transcriptomics, Proteomics) in Butyrate Research

The advent of multi-omics technologies provides powerful tools to gain a more comprehensive understanding of this compound's effects within complex biological systems. Integrating data from metagenomics (studying the genetic material of the gut microbiome), metabolomics (analyzing the complete set of metabolites), transcriptomics (examining gene expression), and proteomics (studying proteins) can offer a holistic view of how butyrate is produced, metabolized, and how it interacts with the host at a molecular level. nih.govjmb.or.krfrontiersin.orgmdpi.comelifesciences.orgmdpi.comnih.govresearchgate.netportlandpress.com Future research should increasingly leverage these integrated approaches to:

Identify specific butyrate-producing bacteria and understand the factors influencing their activity. mdpi.com

Map the metabolic pathways influenced by butyrate in both the host and the microbiome. nih.gov

Determine how butyrate modulates gene and protein expression in various tissues. plos.orgnih.gov

Uncover the complex interaction networks between the gut microbiota, butyrate, and host physiological responses in health and disease. frontiersin.orgmdpi.comtandfonline.comnih.gov Integrating multi-omics data presents computational and analytical challenges, requiring the development of sophisticated bioinformatics tools and standardized workflows. nih.govelifesciences.orgportlandpress.com

Standardization of Research Methodologies and Harmonization of Data Reporting Across Studies

Butyrate administration and delivery.

Measurement of butyrate concentrations in biological samples.

Assessment of relevant physiological and molecular endpoints.

Q & A

Q. What strategies enhance reproducibility in this compound’s role as a histone deacetylase (HDAC) inhibitor?

  • Methodological Answer : Pre-treat cells with sodium butyrate (1–5 mM) for 24–48 hours. Validate HDAC inhibition via Western blot (acetylated histone H3/H4) or fluorometric assays. Account for cell-type-specific responses by including positive controls (e.g., trichostatin A) .

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Butyric acid

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